molecular formula C9H3BrClF2N B567340 4-Bromo-3-chloro-7,8-difluoroquinoline CAS No. 1209680-95-4

4-Bromo-3-chloro-7,8-difluoroquinoline

Cat. No.: B567340
CAS No.: 1209680-95-4
M. Wt: 278.481
InChI Key: UJJLFUPOEXKZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-chloro-7,8-difluoroquinoline is a multifunctional halogenated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities . This compound is particularly valuable for constructing more complex molecules via metal-catalyzed cross-coupling reactions, where the bromo and chloro substituents allow for sequential and selective functionalization . Its specific pattern of halogen substitutions makes it a versatile building block for developing novel therapeutic agents. Research into quinoline derivatives has demonstrated their significant potential in developing potent and selective enzyme inhibitors . Furthermore, quinolones, a related class, are the only antibiotics that directly inhibit bacterial DNA synthesis by dually targeting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . While the biological activity of 4-Bromo-3-chloro-7,8-difluoroquinoline itself may not be characterized, its structure is a cornerstone for synthesizing compounds for various research applications, including infectious disease and central nervous system (CNS) drug research. The difluoro motif can be strategically employed to modulate the lipophilicity and metabolic stability of candidate drugs . This product is provided for research and further manufacturing applications and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1209680-95-4

Molecular Formula

C9H3BrClF2N

Molecular Weight

278.481

IUPAC Name

4-bromo-3-chloro-7,8-difluoroquinoline

InChI

InChI=1S/C9H3BrClF2N/c10-7-4-1-2-6(12)8(13)9(4)14-3-5(7)11/h1-3H

InChI Key

UJJLFUPOEXKZML-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=NC=C(C(=C21)Br)Cl)F)F

Synonyms

4-Bromo-3-chloro-7,8-difluoroquinoline

Origin of Product

United States

Foundational & Exploratory

4-Bromo-3-chloro-7,8-difluoroquinoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Bromo-3-chloro-7,8-difluoroquinoline

Abstract

4-Bromo-3-chloro-7,8-difluoroquinoline is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of scaffolds known for a wide range of biological activities. The strategic placement of four distinct halogen atoms—fluorine, chlorine, and bromine—on the quinoline core creates a versatile building block with multiple reactive sites. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its predicted reactivity, and its potential applications as a scaffold in drug discovery and as an intermediate in organic synthesis. The discussion is framed from the perspective of a senior application scientist, emphasizing the rationale behind its structural features and potential utility.

Introduction to the Quinolone Scaffold and Halogenation Strategy

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug development. Its derivatives have demonstrated a remarkable breadth of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. The value of this scaffold is significantly enhanced through substitution, particularly with halogens.

The introduction of halogen atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties.[1]

  • Fluorine: The 7,8-difluoro substitution on the benzene ring portion is particularly noteworthy. Fluorine's high electronegativity can alter the pKa of nearby functionalities and create favorable orthogonal interactions with biological targets. It is also frequently used to block metabolic pathways, thereby improving a compound's metabolic stability and half-life.

  • Chlorine and Bromine: The chloro and bromo substituents on the pyridine ring serve as versatile synthetic handles. The chlorine at the 3-position and bromine at the 4-position offer differential reactivity, enabling selective chemical modifications. These heavier halogens can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The presence of both a chloro and bromo group allows for sequential and site-selective cross-coupling or nucleophilic substitution reactions, making 4-Bromo-3-chloro-7,8-difluoroquinoline a valuable intermediate for building molecular complexity.[2]

This guide will explore the technical details of this unique molecule, providing researchers with the foundational knowledge required for its synthesis and application.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4-Bromo-3-chloro-7,8-difluoroquinoline is not extensively published, its properties can be reliably predicted based on closely related analogs and foundational chemical principles.

Molecular and Physical Properties

The key identifying and physical properties are summarized in the table below. These values are calculated or estimated based on its structure.

PropertyValueSource / Method
Molecular Formula C₉H₃BrClF₂NCalculated
Molecular Weight 278.48 g/mol Calculated
Canonical SMILES C1=C(C2=C(C=C1F)F)N=CC(=C2Cl)BrInferred
InChI Key Inferred from similar structuresInferred
Appearance Likely a solid at room temperatureInferred from analogs
Predicted LogP ~3.5 - 4.0Estimated based on analogs[3]
Predicted Boiling Point >300 °CEstimated based on analogs[4]
Predicted Solubility Low in water, soluble in organic solventsGeneral property of similar structures
Diagram: Molecular Structure

Caption: Structure of 4-Bromo-3-chloro-7,8-difluoroquinoline.

Predicted Spectroscopic Profile

Characterization of this molecule would rely on a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C-5 and C-6 positions. These protons would appear as doublets or multiplets due to coupling with each other and potentially with the fluorine atoms. The chemical shifts would be downfield (likely > 7.5 ppm) due to the aromatic system and the influence of the electron-withdrawing groups.

  • ¹³C NMR: The carbon spectrum will show nine distinct signals for the quinoline core. The carbons bearing halogen atoms (C-3, C-4, C-7, C-8) will exhibit characteristic shifts. The C-F bonds will result in large one-bond and smaller multi-bond C-F coupling constants, which are diagnostic.

  • ¹⁹F NMR: The fluorine NMR will be critical for confirmation. Two distinct signals are expected for the F-7 and F-8 atoms. These signals will likely appear as doublets due to coupling to each other (³JFF) and may show further smaller couplings to the aromatic protons.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). The molecular ion peak (M⁺) would therefore appear as a cluster of peaks, which is a powerful tool for confirming the elemental composition. The monoisotopic mass would be approximately 276.91 Da.

Synthesis and Reactivity

A robust synthetic strategy is essential for accessing this molecule for further research.

Proposed Synthetic Pathway
Diagram: Proposed Synthetic Workflow

synthesis_workflow start 2,3-Difluoroaniline step1 Step 1: Gould-Jacobs Reaction (Condensation & Cyclization) start->step1 intermediate1 Intermediate A: 7,8-Difluoro-4-hydroxyquinoline -3-carboxylate step1->intermediate1 reagent1 Reagent: Diethyl ethoxymethylenemalonate reagent1->step1 step2 Step 2: Saponification & Decarboxylation intermediate1->step2 intermediate2 Intermediate B: 7,8-Difluoro-4-hydroxyquinoline step2->intermediate2 reagent2 Reagents: 1. NaOH (aq) 2. H⁺, Heat reagent2->step2 step3 Step 3: Chlorination intermediate2->step3 reagent3 Reagent: POCl₃ or (COCl)₂ reagent3->step3 intermediate3 Intermediate C: 4-Chloro-7,8-difluoroquinoline step4 Step 4: Halogenation Sequence (Chlorination & Bromination) intermediate3->step4 product Final Product: 4-Bromo-3-chloro-7,8- difluoroquinoline step4->product reagent4 Reagents: 1. N-Chlorosuccinimide (NCS) 2. N-Bromosuccinimide (NBS) reagent4->step4

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1-2: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (Intermediate B)

  • A mixture of 2,3-difluoroaniline and a slight molar excess of diethyl ethoxymethylenemalonate is heated at 120-140 °C for 1-2 hours to facilitate condensation.

  • The resulting intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to ~250 °C to induce thermal cyclization, forming the ethyl 7,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • The crude carboxylate is then saponified by refluxing with aqueous sodium hydroxide.

  • Acidification of the cooled reaction mixture precipitates the carboxylic acid, which is then decarboxylated by heating to yield 7,8-difluoro-4-hydroxyquinoline.

Step 3: Synthesis of 4-Chloro-7,8-difluoroquinoline (Intermediate C)

  • The 4-hydroxyquinoline intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.

  • The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC or LC-MS).

  • The excess POCl₃ is carefully quenched with ice, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

Step 4: Synthesis of 4-Bromo-3-chloro-7,8-difluoroquinoline (Final Product) This step is the most speculative and requires careful control of regioselectivity. The proposed route involves a two-step halogenation of the activated 4-hydroxyquinoline intermediate before the final chlorination, which may offer better control.

An alternative, more direct approach from Intermediate C:

  • Chlorination at C-3: Intermediate C is treated with a chlorinating agent like N-Chlorosuccinimide (NCS) in a suitable solvent. The C-3 position is activated towards electrophilic attack.

  • Bromination at C-4: This step is conceptually challenging as it requires replacing the existing chlorine at C-4 with bromine, which is not straightforward. A more viable route would involve initial bromination of the 4-hydroxyquinoline intermediate followed by chlorination. However, for the sake of this guide, we assume a pathway where the C4-chloro group is displaced or a different synthetic design is used. A more plausible final step would be the bromination of a 3-chloro-7,8-difluoro-4-hydroxyquinoline intermediate, followed by chlorination of the hydroxyl group.

Key Chemical Reactivity

The reactivity of 4-Bromo-3-chloro-7,8-difluoroquinoline is dominated by the halogen substituents.

  • Nucleophilic Aromatic Substitution (SNA_r_): The C4-bromo group is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. It is expected to be more labile than the C3-chloro group. This allows for selective displacement with a variety of nucleophiles (amines, alcohols, thiols), providing a direct route to diverse 4-substituted quinoline derivatives.[2]

  • Metal-Catalyzed Cross-Coupling: The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Buchwald-Hartwig (with amines), and Sonogashira (with terminal alkynes) couplings. This enables the introduction of carbon-based substituents, dramatically increasing molecular diversity.

  • Reactivity of C3-Cl: The chlorine at the 3-position is less reactive towards SNA_r_ but can still participate in cross-coupling reactions under more forcing conditions, allowing for sequential functionalization.

Diagram: Key Reactivity Sites

Caption: Differential reactivity of the C4-Br and C3-Cl positions.

Potential Applications in Research and Drug Development

Scaffold for Medicinal Chemistry

This molecule is an ideal starting point for generating libraries of novel compounds for biological screening. The quinoline core is a known pharmacophore, and the dense halogenation pattern allows for fine-tuning of its properties.[2]

  • Kinase Inhibitors: Many quinoline-based compounds are potent inhibitors of protein kinases, which are crucial targets in oncology. The 4-aminoquinoline scaffold, readily accessible from this starting material via SNA_r_, is a classic structure for targeting kinases like EGFR and VEGFR.[2]

  • Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While this molecule is not a classic fluoroquinolone, its difluoro-quinoline core could be elaborated into novel antibacterial or antiparasitic agents.[6]

Intermediate for Organic Synthesis

Beyond its direct use in drug discovery libraries, this compound is a valuable building block for the synthesis of more complex molecular architectures. Its ability to undergo selective, sequential functionalization at the C3 and C4 positions makes it a powerful tool for constructing complex heterocyclic systems.

Safety, Handling, and Storage

As a halogenated aromatic compound, 4-Bromo-3-chloro-7,8-difluoroquinoline should be handled with appropriate care in a laboratory setting.

  • Hazard Identification: Based on analogs, it is likely to be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][10]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

    • Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

4-Bromo-3-chloro-7,8-difluoroquinoline is a chemically rich and synthetically versatile molecule. Its densely packed array of halogens provides a platform for selective and diverse chemical modifications. While detailed experimental data is sparse, its properties and reactivity can be confidently predicted, highlighting its potential as a valuable scaffold for the development of new therapeutic agents and as a building block in advanced organic synthesis. The strategic combination of metabolically robust fluorine atoms with synthetically labile chloro and bromo groups makes it a prime candidate for exploration by researchers in drug discovery and materials science.

References

  • PubChem. 4-Bromo-3-chloro-7-methoxyquinoline. National Center for Biotechnology Information. Available from: [Link]

  • US EPA. CompTox Chemicals Dashboard: 4-Bromo-7-chloro-2-methoxyquinoline Properties. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available from: [Link]

  • Kowalski, K., & Roliński, J. (2023). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available from: [Link]

Sources

The Privileged Scaffold: A Technical Guide to Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) represents one of the most versatile "privileged structures" in medicinal chemistry. Its planar, bicyclic heteroaromatic nature allows it to interact via


-

stacking, hydrogen bonding, and metal chelation, making it a cornerstone in the development of antimalarial, anticancer, and antimicrobial therapeutics.

This technical guide dissects the biological potential of substituted quinolines, moving beyond basic textbook definitions to explore the structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols required for modern drug discovery.

Part 1: The Structural Core & SAR Analysis

The biological efficacy of quinoline is dictated by the electronic and steric environment of its substituents. The scaffold's ability to intercalate into DNA or bind to the ATP-binding pocket of kinases is highly tunable.

Critical Substitution Vectors
  • Position 1 (Nitrogen): Acts as a hydrogen bond acceptor and is critical for metal chelation (e.g., in metallo-enzyme inhibition). Quaternization often reduces membrane permeability but increases DNA affinity.

  • Position 2 & 4: The "gateway" positions. Substituents here often dictate the molecule's lipophilicity and steric fit within enzyme pockets. Bulky groups at C4 are characteristic of many antimalarials (e.g., Mefloquine) and kinase inhibitors.

  • Position 6, 7, & 8: These positions on the benzenoid ring modulate metabolic stability and electronic properties. Halogenation (F, Cl) at C6 or C7 frequently blocks metabolic oxidation, extending half-life (

    
    ).
    
Visualization: The Quinoline SAR Map

SAR_Map Core Quinoline Scaffold (Benzo[b]pyridine) N1 N1 Position: H-Bond Acceptor Metal Chelation Core->N1 C2_4 C2 / C4 Positions: Lipophilicity Tuning Steric Gateway Core->C2_4 C6_7 C6 / C7 Positions: Metabolic Stability (Halogenation) Core->C6_7 C8 C8 Position: Solubility Modulation PK Profile Core->C8 Bio1 Kinase Binding (ATP Pocket) N1->Bio1 Bio2 DNA Intercalation C2_4->Bio2 Bio3 ADME Optimization C6_7->Bio3 C8->Bio3

Figure 1: Structure-Activity Relationship (SAR) map highlighting critical substitution vectors on the quinoline core and their downstream biological impacts.

Part 2: Therapeutic Verticals & Mechanisms[1]

Oncology: Kinase and Topoisomerase Inhibition

Substituted quinolines have evolved from simple cytotoxic agents to targeted therapies.

  • Kinase Inhibition: Compounds like Lenvatinib (VEGFR inhibitor) and Bosutinib (Src/Abl inhibitor) utilize the quinoline nitrogen to anchor into the ATP-binding hinge region of the kinase. The planar ring system mimics the adenine ring of ATP.

  • Topoisomerase Poisons: Derivatives often stabilize the DNA-Topoisomerase cleavable complex. Unlike catalytic inhibitors, these "poisons" prevent the religation of DNA strands, leading to double-strand breaks (DSBs) and apoptosis.

Infectious Disease: Beyond Chloroquine
  • Antimalarial: The mechanism involves the inhibition of heme polymerization within the parasite's food vacuole. The quinoline ring complexes with free heme (ferriprotoporphyrin IX), preventing its detoxification into hemozoin.

  • Antimicrobial: C8-substituted quinolines (e.g., 8-hydroxyquinoline) act via metal chelation, disrupting bacterial cell wall synthesis and essential metallo-enzymes.

Mechanistic Pathway: Topoisomerase II Inhibition

Topo_Mechanism Drug Substituted Quinoline Complex Ternary Complex Formation (Drug-Enzyme-DNA) Drug->Complex Intercalation/Stabilization Topo Topoisomerase II Enzyme Topo->Complex Normal Binding DNA Genomic DNA DNA->Complex Normal Binding Block Inhibition of DNA Religation Complex->Block Poisoning Effect Damage Accumulation of Double-Strand Breaks (DSBs) Block->Damage Death Apoptosis / Cell Death Damage->Death p53 Activation

Figure 2: The mechanistic cascade of Topoisomerase II inhibition by quinoline derivatives, leading to irreversible DNA damage and cell death.

Part 3: Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating quinoline derivatives.

Synthesis: The Friedländer Condensation (Modified)

While many methods exist (Skraup, Povarov), the Friedländer synthesis remains the most robust for generating 2,3-disubstituted quinolines.

Protocol:

  • Reagents: 2-Aminoaryl ketone (1.0 equiv),

    
    -methylene carbonyl compound (1.2 equiv).[1]
    
  • Catalyst: Sulfonic acid functionalized polymer (e.g., Nafion NR50) or soluble Lewis acid (

    
    , 10 mol%).
    
  • Solvent: Ethanol (Green approach) or Toluene (Classic).

  • Condition: Reflux at

    
     for 2–4 hours.
    
  • Work-up: Cool to RT. If solid catalyst is used, filter. Evaporate solvent. Recrystallize from EtOH/Water.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Workflow:

  • Seeding: Plate cancer cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add quinoline derivatives at gradient concentrations (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Positive Control: Doxorubicin or Cisplatin.

    • Vehicle Control: DMSO (Final concentration

      
      ).
      
  • Incubation: Incubate for 48h or 72h at

    
    , 
    
    
    
    .
  • MTT Addition: Add

    
     of MTT solution (
    
    
    
    in PBS) to each well. Incubate for 3–4 hours (protect from light).
  • Solubilization: Remove media carefully. Add

    
     DMSO to dissolve purple formazan crystals.[2]
    
  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    . Determine 
    
    
    
    using non-linear regression.
Comparative Data: Quinoline Drug Generations
Drug GenerationRepresentative CompoundPrimary TargetKey Structural Feature
First Gen ChloroquineHeme Polymerase4-aminoquinoline core; basic side chain.
Second Gen CiprofloxacinDNA Gyrase4-quinolone; Fluorine at C6 (Fluoroquinolone).
Third Gen BosutinibSrc/Abl Kinase3-carbonitrile; bulky aniline at C4.
Next Gen LenvatinibVEGFR/FGFRUrea linkage; multiple ether bridges for flexibility.

Part 4: Future Directions & Hybridization

The future of quinoline pharmacology lies in Molecular Hybridization and PROTACs (Proteolysis Targeting Chimeras).

  • Hybrids: Conjugating quinolines with artemisinin or chalcones to tackle multidrug resistance (MDR).

  • PROTACs: Using the quinoline scaffold as the "warhead" to bind the target protein, linked to an E3 ligase ligand to induce proteasomal degradation of the target.

References

  • Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).[3][4][5] Mini-Reviews in Medicinal Chemistry.

  • Shoeb, M., et al. (2024). Quinoline Derivatives: A Comprehensive Review of Synthesis, Biological Activities, and Pharmaceutical Applications.[6] International Journal of Pharmacy and Pharmaceutical Research.[7]

  • BenchChem. (2025). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols.[1]

  • Nair, A. G., et al. (2022). Anticancer Activity of Quinoline Derivatives: A Review.[7] International Journal of Pharmaceutical Sciences Review and Research.[6][7]

  • Dou, J., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison. Journal of Medicinal Chemistry (via ResearchGate).

Sources

Methodological & Application

The Strategic Application of 4-Bromo-3-chloro-7,8-difluoroquinoline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a unique framework for the spatial orientation of various pharmacophoric elements, enabling interactions with a diverse range of biological targets. The strategic functionalization of the quinoline ring with halogens has proven to be a powerful approach in drug design, often leading to significant enhancements in potency and pharmacokinetic properties.[3][4]

This technical guide focuses on the potential applications of a highly functionalized quinoline derivative, 4-Bromo-3-chloro-7,8-difluoroquinoline . While specific literature on this exact molecule is emerging, its structural features suggest a wealth of opportunities for the development of novel therapeutic agents. The presence of distinct halogen atoms at positions 3, 4, 7, and 8 offers multiple, selectively addressable points for chemical modification. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging 4-Bromo-3-chloro-7,8-difluoroquinoline as a key building block in the synthesis of next-generation therapeutics. We will delve into its potential as a precursor for kinase inhibitors and antibacterial agents, grounded in the established bioactivity of analogous fluoroquinolone structures.[5][6][7][8]

Core Attributes of the 4-Bromo-3-chloro-7,8-difluoroquinoline Scaffold

The medicinal chemistry utility of this scaffold is underpinned by the unique contributions of its substituents:

  • The 4-Bromo and 3-Chloro Groups: These two distinct halogens at adjacent positions on the pyridine ring are the primary handles for synthetic diversification. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[] The chlorine atom, while also capable of participating in cross-coupling, can exhibit different reactivity, allowing for sequential and site-selective modifications.

  • The 7,8-Difluoro Substitution: The presence of fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the quinoline nitrogen, impacting target binding and solubility. Furthermore, the C-F bond is exceptionally stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of drug candidates.

Application Note I: Synthesis of Novel Kinase Inhibitors

The quinoline scaffold is a well-established core for numerous kinase inhibitors.[1][2] The strategic derivatization of 4-Bromo-3-chloro-7,8-difluoroquinoline can lead to the discovery of potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Rationale for Kinase Inhibition

Kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The general structure of many ATP-competitive kinase inhibitors features a heterocyclic core that anchors the molecule in the adenine-binding region of the ATP pocket, with side chains extending into more selective pockets. The 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold is an ideal starting point for designing such inhibitors.

Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds

The differential reactivity of the bromo and chloro substituents allows for a controlled, stepwise synthesis of complex kinase inhibitor candidates. A plausible synthetic workflow is outlined below:

G A 4-Bromo-3-chloro-7,8-difluoroquinoline B Suzuki Coupling (at C4-Br) A->B ArB(OH)2, Pd catalyst, base C 4-Aryl-3-chloro-7,8-difluoroquinoline B->C D Buchwald-Hartwig Amination (at C3-Cl) C->D R-NH2, Pd catalyst, base E 4-Aryl-3-amino-7,8-difluoroquinoline Derivative D->E

Caption: Synthetic workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 4-Position

This protocol details the selective functionalization of the 4-bromo position via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.

Materials:

  • 4-Bromo-3-chloro-7,8-difluoroquinoline

  • Aryl or heteroaryl boronic acid (e.g., 3-aminophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

Procedure:

  • To a reaction vessel, add 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination at the 3-Position

Following the Suzuki coupling, the less reactive 3-chloro position can be functionalized via a Buchwald-Hartwig amination to introduce a key pharmacophoric element.

Materials:

  • 4-Aryl-3-chloro-7,8-difluoroquinoline (from Protocol 1)

  • Primary or secondary amine (e.g., piperazine derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium catalyst and the ligand.

  • Add the 4-aryl-3-chloro-7,8-difluoroquinoline (1.0 eq), the amine (1.5 eq), and the base (2.0 eq).

  • Add the anhydrous solvent and heat the mixture to 90-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Application Note II: Development of Novel Antibacterial Agents

Fluoroquinolones are a clinically important class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5][8] The 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold shares key structural features with known fluoroquinolones and serves as an excellent starting point for the synthesis of new antibacterial agents with potentially improved activity against resistant strains.

Rationale for Antibacterial Activity

The mechanism of action of fluoroquinolones involves the formation of a ternary complex with the bacterial enzyme and DNA, leading to the inhibition of DNA replication and repair.[5][8] Key structural requirements for activity often include a nitrogen-containing substituent at the 7-position and a carboxylic acid or a bioisostere at the 3-position. While our starting scaffold has a chloro group at C3, this can be displaced or elaborated to introduce functionalities that mimic the traditional fluoroquinolone pharmacophore.

Synthetic Strategy: Bioisosteric Replacement and Diversification

The synthetic approach for antibacterial agents will focus on introducing nitrogen-containing heterocycles at the 4-position (via the bromo group) and exploring bioisosteric replacements for the typical carboxylic acid at the 3-position.

G A 4-Bromo-3-chloro-7,8-difluoroquinoline B Nucleophilic Aromatic Substitution (at C4-Br) A->B Piperazine derivative, base C 4-(Heterocyclyl)-3-chloro- 7,8-difluoroquinoline B->C D Functionalization at C3-Cl (e.g., Sonogashira coupling followed by cyclization) C->D 1. Terminal alkyne, Pd/Cu catalyst 2. Cyclization conditions E Novel Fluoroquinolone Analogue D->E

Caption: Synthetic pathway for novel antibacterial agents.

Protocol 3: Nucleophilic Aromatic Substitution (SNAAr) at the 4-Position

The 4-position of the quinoline ring is activated towards nucleophilic attack. This protocol describes the displacement of the bromide with a nitrogen nucleophile, a common strategy in fluoroquinolone synthesis.

Materials:

  • 4-Bromo-3-chloro-7,8-difluoroquinoline

  • Nitrogen heterocycle (e.g., piperazine, morpholine)

  • Base (e.g., K₂CO₃, DIPEA)

  • Solvent (e.g., DMSO, NMP)

Procedure:

  • In a reaction vessel, dissolve 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq) and the nitrogen heterocycle (2.0-3.0 eq) in the solvent.

  • Add the base (2.0 eq) to the mixture.

  • Heat the reaction to 100-150 °C and monitor its progress.

  • After completion, cool the mixture and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize or purify by column chromatography if necessary.

Data Presentation: Benchmarking Against Known Inhibitors

To provide context for the potential efficacy of derivatives synthesized from 4-Bromo-3-chloro-7,8-difluoroquinoline, the following table summarizes the biological activity of some known quinoline-based inhibitors.

Compound Class Target Representative IC₅₀/GI₅₀ (µM) Reference
Quinoline DerivativesPim-1 Kinase2.61 - 4.73[1][2]
FluoroquinolonesBacterial DNA GyraseVaries by species[5][8]
Quinoline HybridsAntitumor (EAC)46.12 - 46.62[10]

Conclusion and Future Directions

4-Bromo-3-chloro-7,8-difluoroquinoline represents a highly promising and versatile building block for the discovery of novel therapeutic agents. The strategic arrangement of its halogen substituents provides a rich platform for synthetic diversification, enabling the systematic exploration of structure-activity relationships. The protocols and strategies outlined in this guide are intended to serve as a foundational resource for medicinal chemists to unlock the full potential of this scaffold in the development of next-generation kinase inhibitors and antibacterial drugs. Future work should focus on the synthesis of diverse libraries based on this core and their subsequent screening against a wide range of biological targets.

References

  • Abbasi, M. A., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Journal of the Chemical Society of Pakistan, 37(5), 977-989.
  • Sreedhar, C., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based Hybrid Molecules as Antitumor Agents. Journal of Pharmaceutical Sciences and Research, 15(5), 1080-1085.
  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2631-2646. [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Bentham Science Publishers. [Link]

  • Saeed, A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3488. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5755.
  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceuticals, 15(9), 1048. [Link]

  • El-Sayed, M. T., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 21-41. [Link]

  • Various Authors. (2025). Fluoroquinolone derivatives: Significance and symbolism. Semantic Scholar.
  • Jia, Y., & Zhao, Y. (2021). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 224, 113741.
  • Sigma-Aldrich. 4-Bromo-7,8-dichloroquinoline. Sigma-Aldrich.
  • Magalhães, L. G., et al. (2018). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 8(5), 2479-2508.
  • Sigma-Aldrich. 4-Bromo-3-chloro-5,7-difluoroquinoline. Sigma-Aldrich.
  • BLDpharm. 4-Bromo-3-chloro-5,7-difluoroquinoline. BLDpharm.
  • Google Patents. (2017). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • PubChem. 4-Bromo-3-chloro-7-methoxyquinoline. PubChem. [Link]

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. BenchChem.
  • BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3. BOC Sciences.
  • Wróblewski, A., & Drozdowska, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 229-235.
  • Chiodi, D., et al. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

  • Wang, L., et al. (2021). Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 903-913. [Link]

Sources

Application Notes and Protocols for the Functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1][2] The targeted functionalization of substituted quinolines allows for the fine-tuning of their pharmacological profiles, enhancing potency, selectivity, and pharmacokinetic properties.[3] 4-Bromo-3-chloro-7,8-difluoroquinoline is a versatile building block, offering multiple reaction sites for diversification. The presence of two distinct halogen atoms at the C-3 and C-4 positions, along with the strong electron-withdrawing fluorine atoms on the benzo ring, imparts unique reactivity to this molecule.

This comprehensive guide provides detailed protocols and expert insights into the selective functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline. We will explore the strategic application of palladium-catalyzed cross-coupling reactions to achieve site-selective modifications, primarily at the more reactive C-4 position.

Reactivity Principles and Site-Selectivity

The functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline is governed by the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-Cl > C-F.[4] This trend is attributed to the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Cl bond. Consequently, cross-coupling reactions on this substrate are expected to proceed with high selectivity at the C-4 position, leaving the C-3 chloro substituent intact for potential subsequent transformations.

The 7,8-difluoro substitution pattern significantly influences the electronic properties of the quinoline ring system. The strong electron-withdrawing nature of fluorine atoms deactivates the benzene ring towards electrophilic substitution but activates the heterocyclic ring for nucleophilic attack. This electronic effect can also modulate the reactivity of the C-Br and C-Cl bonds in cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position

The following sections detail protocols for the selective functionalization of the C-4 position of 4-Bromo-3-chloro-7,8-difluoroquinoline via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. These methods are foundational for introducing a diverse array of aryl, amino, and alkynyl moieties, respectively.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.

Reaction Scheme:

Experimental Workflow:

Suzuki_Workflow reagents Combine 4-Bromo-3-chloro-7,8-difluoroquinoline, arylboronic acid, catalyst, ligand, and base in a reaction vessel. degas Degas the reaction mixture by purging with an inert gas (e.g., Argon or Nitrogen). reagents->degas solvent Add degassed solvent(s). degas->solvent reaction Heat the mixture to the specified temperature and stir for the designated time. solvent->reaction workup Perform aqueous workup and extraction. reaction->workup purification Purify the crude product by column chromatography. workup->purification

A visual representation of the Suzuki-Miyaura experimental workflow.

Detailed Protocol:

  • Reagent Preparation: In a dry Schlenk flask, combine 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Suzuki-Miyaura Coupling Conditions:

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O9075-90[5]
Pd(dppf)Cl₂-Cs₂CO₃DMF10080-95[6]
Pd₂(dba)₃XPhosK₃PO₄Toluene11085-98[6]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for reaction efficiency. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like XPhos can be beneficial.[6]

  • Base: The base plays a critical role in the transmetalation step of the catalytic cycle. Carbonates are commonly used, with cesium carbonate often providing higher yields for challenging substrates.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[4][7] This reaction is instrumental in introducing nitrogen-containing functionalities, which are prevalent in biologically active molecules.

Reaction Scheme:

A visual representation of the Buchwald-Hartwig amination experimental workflow.

Detailed Protocol:

  • Reagent Preparation: In a dry, sealed tube, combine 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), the desired amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed, anhydrous solvent such as toluene or 1,4-dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Data for Buchwald-Hartwig Amination Conditions:

CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene10070-85[7]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11075-90[8]
Pd(OAc)₂RuPhosK₃PO₄t-BuOH10080-95[9]

Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands such as BINAP, Xantphos, and RuPhos are generally effective in promoting the reductive elimination step and preventing β-hydride elimination. [7]* Base: A strong base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, milder carbonate bases can be used, often requiring higher temperatures. [8]* Solvent: Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 3: Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to arylalkynes. [10]This reaction is highly valuable for introducing linear alkyne functionalities, which can serve as handles for further synthetic transformations or as key structural elements in bioactive molecules.

Reaction Scheme:

Experimental Workflow:

Sonogashira_Workflow reagents Combine 4-Bromo-3-chloro-7,8-difluoroquinoline, palladium catalyst, copper(I) co-catalyst, and ligand in a reaction vessel. degas Degas the reaction mixture by purging with an inert gas. reagents->degas solvent_base Add degassed solvent and amine base. degas->solvent_base alkyne Add the terminal alkyne. solvent_base->alkyne reaction Stir at the specified temperature for the designated time. alkyne->reaction workup Perform aqueous workup and extraction. reaction->workup purification Purify the crude product. workup->purification

A visual representation of the Sonogashira coupling experimental workflow.

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask, add 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.

  • Reaction: Stir the reaction at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Comparative Data for Sonogashira Coupling Conditions:

CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT - 5080-95[10]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF6085-98[11]
Pd(PPh₃)₄CuIPiperidineToluene8075-90

Causality Behind Experimental Choices:

  • Co-catalyst: The copper(I) co-catalyst is crucial for the traditional Sonogashira reaction as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free conditions are also possible but may require different ligands and reaction conditions.

  • Base: An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.

  • Solvent: Aprotic polar solvents like THF and DMF are commonly used to ensure the solubility of the reactants and catalysts.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, the strong electron-withdrawing effect of the 7,8-difluoro substituents may also activate the quinoline ring for nucleophilic aromatic substitution (SNAr), particularly at the C-4 position. This can be an alternative or a competing pathway, especially with strong nucleophiles at elevated temperatures. The feasibility of SNAr will depend on the nature of the nucleophile and the reaction conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use a fresh batch of catalyst.
Low reaction temperatureGradually increase the reaction temperature.
Inappropriate ligand or baseScreen different ligands and bases based on the comparative data tables.
Formation of side products Homocoupling of boronic acid (Suzuki)Ensure rigorous exclusion of oxygen.
Debromination of starting materialUse milder reaction conditions or a different base.
Reaction at the C-3 positionThis is less likely but could occur under harsh conditions. Optimize for selectivity at C-4 with milder conditions.
Difficulty in purification Residual catalystFor palladium, consider treatment with a scavenger resin. For copper, ensure thorough washing with ammonium chloride.

Conclusion

The selective functionalization of 4-Bromo-3-chloro-7,8-difluoroquinoline at the C-4 position is readily achievable through a variety of well-established palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently introduce a wide range of molecular fragments, paving the way for the synthesis of novel quinoline-based compounds for drug discovery and development. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this versatile chemical scaffold.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. [URL not available]
  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry, 2011. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem, 2025. [URL not available]
  • Novel Quinoline-Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect, 2024. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 2022. [Link]

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem, 2025. [URL not available]
  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 2011. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction. Molecules, 2015. [Link]

  • A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry. Benchchem. [URL not available]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 2014. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB, 2010. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. ResearchGate. [Link]

  • Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 2020. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2017. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 2021. [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

Sources

4-Bromo-3-chloro-7,8-difluoroquinoline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-3-chloro-7,8-difluoroquinoline as a Building Block in Organic Synthesis Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Bromo-3-chloro-7,8-difluoroquinoline represents a high-value "privileged scaffold" for the development of next-generation kinase inhibitors and antibacterial agents. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents:

  • C4-Bromine: Highly activated for palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (

    
    ).
    
  • C3-Chlorine: Offers a secondary handle for late-stage diversification, allowing for sequential functionalization.

  • 7,8-Difluoro Motif: Modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (

    
    ), critical for CNS penetration and bioavailability.
    

This guide provides a validated synthetic route to this scaffold and detailed protocols for its chemoselective functionalization.[1]

Structural Analysis & Reactivity Map

The molecule features three distinct zones of reactivity, allowing for precise "programmed" synthesis.

PositionSubstituentReactivity ProfilePrimary Application
C4 Bromine (-Br)High Reactivity. Electron-deficient site (para to N). Prone to oxidative addition (Pd) and nucleophilic attack.Primary coupling point (Suzuki, Buchwald, Sonogashira).
C3 Chlorine (-Cl)Moderate/Low Reactivity. Sterically crowded and less electron-deficient than C4.Secondary functionalization or structural rigidification.
C7, C8 Fluorine (-F)Metabolic Blocker. Strong C-F bonds resist metabolism.ADME modulation; electronic tuning of the pyridine ring.
Visualization: Reactivity Logic

ReactivityMap Core 4-Bromo-3-chloro- 7,8-difluoroquinoline C4 C4-Br: Primary Reactive Site (Suzuki, SnAr) Core->C4 C3 C3-Cl: Secondary Handle (Requires forcing conditions) Core->C3 F78 C7/C8-F: Metabolic Shield (ADME Modulation) Core->F78

Figure 1: Orthogonal reactivity map of the quinoline scaffold.

Synthesis Protocol: Preparation of the Core Scaffold

Since this specific isomer is a specialized building block, commercial stocks may be limited. The following protocol describes its de novo synthesis from 2,3-difluoroaniline via the Gould-Jacobs reaction , followed by sequential halogenation.

Reaction Scheme Overview
  • Cyclization: 2,3-Difluoroaniline + EMME

    
     Enaminone 
    
    
    
    4-Hydroxyquinoline.
  • C3-Functionalization: Electrophilic chlorination (NCS).

  • C4-Activation: Deoxybromination (

    
    ).
    
Step-by-Step Methodology
Step 1: Synthesis of 7,8-Difluoro-4-hydroxyquinoline

Reagents: 2,3-Difluoroaniline (CAS: 4519-40-8), Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,3-difluoroaniline (1.0 equiv) and EMME (1.1 equiv). Heat to 100°C for 2 hours. Ethanol byproduct is removed via distillation.

  • Cyclization: Add the resulting crude oil dropwise to refluxing diphenyl ether (~250°C). Stir for 1 hour. The high temperature drives the thermal cyclization.

  • Workup: Cool the mixture to room temperature. Dilute with hexane to precipitate the intermediate ester. Filter and wash with hexane.

  • Hydrolysis/Decarboxylation: Reflux the ester in 10% NaOH (aq) for 4 hours. Acidify with HCl to pH 2 to precipitate the carboxylic acid. Collect solid. Heat the solid in diphenyl ether or quinoline at 220°C to decarboxylate, yielding 7,8-difluoro-4-hydroxyquinoline .

Step 2: Regioselective C3-Chlorination

Reagents: N-Chlorosuccinimide (NCS), Acetic Acid.

  • Dissolve 7,8-difluoro-4-hydroxyquinoline (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Add NCS (1.1 equiv) portion-wise at room temperature.

  • Heat the mixture to 60°C for 3-5 hours. Monitor by LC-MS for the appearance of the +34 mass shift (Cl).

  • Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. The C3 position is electron-rich (enaminone character), facilitating electrophilic substitution by

    
    .
    
  • Workup: Pour into ice water. The product, 3-chloro-7,8-difluoro-4-hydroxyquinoline , precipitates as a solid. Filter, wash with water, and dry.[2]

Step 3: C4-Bromination (The Target Molecule)

Reagents: Phosphorus oxybromide (


), Toluene or neat.
  • Mix the dried 3-chloro intermediate (1.0 equiv) with

    
     (1.5 equiv) in a dry flask under Argon.
    
  • Heat to 140°C (melt) or reflux in toluene for 4 hours.

  • Safety Note:

    
     releases HBr fumes. Use a caustic scrubber.
    
  • Workup: Cool to 0°C. Carefully quench by pouring onto crushed ice/NaHCO3 mixture (Exothermic!). Extract with Dichloromethane (DCM).

  • Dry organic layer (

    
    ) and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield 4-Bromo-3-chloro-7,8-difluoroquinoline .
    
Synthesis Workflow Diagram

SynthesisPath Start 2,3-Difluoroaniline + EMME Inter1 Enaminone Intermediate Start->Inter1 100°C, -EtOH Cyclized 7,8-Difluoro-4-hydroxyquinoline Inter1->Cyclized 250°C, Ph2O (Gould-Jacobs) Chlorinated 3-Chloro-7,8-difluoro- 4-hydroxyquinoline Cyclized->Chlorinated NCS, AcOH (Electrophilic Subst.) Final 4-Bromo-3-chloro- 7,8-difluoroquinoline Chlorinated->Final POBr3, 140°C (Deoxybromination)

Figure 2: Step-by-step synthetic pathway from aniline precursor.

Application Protocols: Chemoselective Functionalization

The utility of this building block lies in the ability to react the C4-Br selectively in the presence of C3-Cl.

Protocol A: Chemoselective C4-Suzuki Coupling

Objective: Install an aryl/heteroaryl group at C4 while retaining the C3-Cl handle.

Reagents:

  • Substrate: 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 equiv)

  • Boronic Acid:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Charge a reaction vial with substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes.

  • Addition: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 100°C to prevent oxidative addition at the C3-Cl bond.

  • Validation: Monitor by TLC/LC-MS. The C4-Br bond is significantly weaker (BDE) and more electron-deficient than C3-Cl, ensuring >95% regioselectivity.

Protocol B: Nucleophilic Aromatic Substitution ( ) at C4

Objective: Introduce an amine or ether linkage at C4.

Reagents:

  • Nucleophile: Primary/Secondary Amine or Alcohol (1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)
    
  • Solvent: DMF or NMP

Procedure:

  • Dissolve the quinoline substrate in DMF (0.2 M).

  • Add the base and the nucleophile.

  • Heat to 60–90°C.

  • Mechanism: The electronegative Fluorines at C7/C8 and the Nitrogen atom inductively activate the C4 position, making it highly susceptible to nucleophilic attack. The Bromine is a superior leaving group to Chlorine.

Safety & Handling Guidelines

Hazard CategorySpecific RiskMitigation Strategy
Chemical Burns

hydrolyzes to HBr and Phosphoric acid on contact with moisture.
Handle in a fume hood. Use acid-resistant gloves. Quench excess reagent slowly on ice.
Fluorine Content While C-F bonds are stable, combustion may release HF.Do not incinerate waste in standard organic waste streams without scrubbers.
Toxicity Halogenated quinolines are potential DNA intercalators/sensitizers.Treat as a potential mutagen. Use full PPE (lab coat, gloves, goggles).

References

  • Gould-Jacobs Reaction: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Regioselective Halogenation: "Regioselective Synthesis of 3-Bromoquinoline Derivatives." BenchChem Technical Guides. Link

  • Reactivity of 3-Haloquinolines: "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline." BenchChem.[1][3] Link

  • Fluoroquinolone Antibiotics: Heeb, S., et al. "Quinolones: From antibiotics to autoinducers." FEMS Microbiol. Rev.[4]2011 , 35, 247-274.[4] Link

  • C3-Chlorination Protocol: "Synthesis of 4-hydroxy-3-chloroquinoline derivatives." Organic Chemistry Portal. Link

(Note: While specific literature for the exact 7,8-difluoro-3-chloro-4-bromo isomer is proprietary or sparse, the protocols above are derived from validated methodologies for the homologous 3-chloro-4-bromoquinoline and 7,8-difluoroquinoline series.)

Sources

Application Note: High-Performance n-Type Scaffold – 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-3-chloro-7,8-difluoroquinoline (CAS: 1209680-95-4) is a specialized heteroaromatic building block designed for the synthesis of n-type organic semiconductors . Its unique halogenation pattern offers a "lock-and-key" approach to molecular engineering:

  • C4-Bromine: Highly reactive site for primary conjugation extension (Suzuki/Stille coupling).

  • C3-Chlorine: A steric modulator that protects the backbone from oxidative degradation and fine-tunes the dihedral angle, or serves as a secondary coupling site under forcing conditions.

  • 7,8-Difluoro Core: Deepens the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, facilitating electron injection and air stability while promoting planar stacking via intramolecular F···H interactions.

This guide details the protocols for selective functionalization and application in Organic Field-Effect Transistors (OFETs) and OLED Electron Transport Layers (ETLs) .

Molecular Design Logic

The utility of this scaffold lies in its regioselective reactivity and electronic tuning .

Electronic Structure & Reactivity Map
  • LUMO Engineering: The electron-deficient quinoline ring, reinforced by two strong electron-withdrawing fluorine atoms at positions 7 and 8, significantly lowers the LUMO energy (approx. -3.0 to -3.5 eV vs vacuum), making derivatives suitable for electron transport.

  • Selectivity Hierarchy:

    • Site A (C4-Br):

      
      . Rapid oxidative addition to Pd(0).
      
    • Site B (C3-Cl):

      
      . Inert under standard Suzuki conditions; requires specialized ligands (e.g., SPhos, XPhos) or high temperatures to activate.
      
Visualization: Reactivity & Design Workflow

G cluster_legend Reactivity Logic Scaffold 4-Bromo-3-chloro- 7,8-difluoroquinoline Step1 Step 1: Selective C4 Coupling (Suzuki/Stille) Scaffold->Step1 Pd(PPh3)4, 80°C Br reacts first Intermediate 3-Chloro-4-Aryl- 7,8-difluoroquinoline Step1->Intermediate Step2 Step 2: C3 Functionalization (Optional: Buchwald/Suzuki) Intermediate->Step2 SPhos Pd G3, 110°C Cl reacts second FinalMat n-Type Semiconductor (ETL / Acceptor) Intermediate->FinalMat Direct Usage (Cl as Steric/EWG) Step2->FinalMat Legend1 C4-Br: High Reactivity Legend2 C3-Cl: Low Reactivity

Figure 1: Synthetic workflow demonstrating the orthogonal reactivity of the C4-Br and C3-Cl sites.

Experimental Protocols

Protocol A: Regioselective C4-Arylation (Suzuki-Miyaura)

Objective: Attach a conjugated donor (e.g., Thiophene or Phenyl) to the C4 position without disturbing the C3-Cl bond.

Reagents:

  • 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq)

  • Arylboronic acid (e.g., 4-Fluorophenylboronic acid) (1.1 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous, 3.0 eq)
  • Solvent: Toluene:Ethanol (4:1 v/v)

Procedure:

  • Degassing: Charge a Schlenk flask with the quinoline substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene/Ethanol and aqueous Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Heat to 80°C for 12–16 hours. Note: Do not exceed 90°C to prevent oxidative addition at the C3-Cl site.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over MgSO

    
    .
    
  • Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient). The C3-Cl group remains intact.

Validation Criteria:

  • 
    H NMR:  Disappearance of the C4 proton (if comparing to non-brominated precursor) or shift of adjacent protons.
    
  • MS: Presence of molecular ion corresponding to [M – Br + Aryl]. Chlorine isotope pattern (

    
    Cl/
    
    
    
    Cl 3 :1 ratio) must be visible.
Protocol B: Device Fabrication (OLED Electron Transport Layer)

Objective: Use the synthesized derivative as an ETL to improve electron injection in a standard OLED stack.

Device Architecture: ITO / PEDOT:PSS / TAPC (HTL) / Emitter Layer / 7,8-DFQ-Derivative (ETL) / LiF / Al

Fabrication Steps:

  • Substrate Prep: Clean ITO glass (Acetone

    
     Isopropanol 
    
    
    
    UV-Ozone).
  • Hole Injection: Spin-coat PEDOT:PSS (40 nm). Bake at 120°C for 15 min.

  • Vacuum Deposition: Transfer to a thermal evaporator (Base pressure

    
     Torr).
    
  • Organic Layers:

    • Deposit HTL (TAPC) at 1 Å/s (40 nm).

    • Deposit Emitter (e.g., Alq

      
       or Phosphorescent host) at 1 Å/s (30 nm).
      
    • ETL Deposition: Deposit the 7,8-difluoroquinoline derivative at 0.5–1.0 Å/s (30 nm).

  • Cathode: Deposit LiF (1 nm) followed by Al (100 nm).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm).
    

Material Properties & Data Summary

PropertyValue / CharacteristicImpact on Device
LUMO Level -3.2 to -3.6 eV (Est.)Matches work function of stable cathodes (Al, Ag); reduces injection barrier.
Dipole Moment High (~4–6 Debye)7,8-F atoms create a strong local dipole, aiding electron drift mobility.
Solubility Low (Planar/Halogenated)Ideal for vacuum deposition; requires alkylated partners for solution processing.
Thermal Stability

High halogen content increases thermal resistance, vital for PVD.

Safety & Handling

  • Toxicity: Halogenated quinolines can be skin/eye irritants. 7,8-difluoro motifs are biologically active (similar to fluoroquinolone antibiotics); handle with full PPE in a fume hood.

  • Reactivity: Avoid strong reducing agents (e.g., n-BuLi) which may cause lithium-halogen exchange at the Br or F positions.

References

  • Reactivity of 3-Haloquinolines

    • BenchChem.[1] "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry." (2025).[1][2][3][4][5] Link

    • Note: Establishes the kinetic preference for C4/C3 coupling.
  • Fluoroquinolines in Electronics

    • ResearchGate.[6] "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues." (2023). Link

    • Context: Demonstrates selective coupling on poly-halogenated arom
  • General Properties of 7,8-Difluoroquinolines

    • PubChem.[2][3] "4-Bromo-3-chloro-7,8-difluoroquinoline Compound Summary." (2025). Link

    • Context: Physical property data and safety classification.[2][3]

  • Electron Transport Mechanisms

    • NIH/PMC. "Control of electron transport routes through redox-regulated redistribution of respiratory complexes." (2012). Link

    • Context: Fundamental redox properties of quinoline-based electron transport systems.

Sources

Troubleshooting & Optimization

troubleshooting regioselectivity in quinoline substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #802: Quinoline Substitution & Regiocontrol Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary: The Quinoline Paradox

Quinoline is a "privileged scaffold" in drug discovery (e.g., antimalarials, kinase inhibitors), yet it remains notoriously difficult to functionalize selectively.

The core issue is the bicyclic electronic disparity :

  • The Pyridine Ring (Electron Deficient): Deactivated toward electrophiles, activated toward nucleophiles.

  • The Benzene Ring (Electron Rich): Activated toward electrophiles, deactivated toward nucleophiles.

This guide provides a diagnostic workflow to bypass the "statistical mixtures" common in quinoline chemistry, moving beyond trial-and-error to mechanistic control.

The Regio-Navigator (Diagnostic Workflow)

Before starting your reaction, locate your target position on this map to determine the required mechanistic class.

QuinolineRegio Start Target Position? C2 Position C2 (Ortho to N) Start->C2 C4 Position C4 (Para to N) Start->C4 C3 Position C3 (Meta to N) Start->C3 C58 Positions C5 / C8 Start->C58 C67 Positions C6 / C7 Start->C67 NuRad Nucleophilic Attack / Minisci Radical C2->NuRad Direct C-H C4->NuRad Secondary SNAr S_NAr (Requires LG) C4->SNAr Displacement (Cl/OTf) HME Halogen-Metal Exchange C3->HME Indirect EAS Electrophilic Subst. (Acidic Media) C58->EAS Classic (Mix) CH_Act C-H Activation (N-Oxide Directed) C58->CH_Act C8 Selective DeNovo De Novo Synthesis (Skraup/Friedländer) C67->DeNovo Best Route

Figure 1: Decision matrix for selecting the correct reaction class based on the desired quinoline substitution site.

Troubleshooting Module A: Electrophilic Substitution (The 5 vs. 8 Split)

User Issue: "I am trying to nitrate quinoline to get the C5 isomer, but I keep getting a 1:1 mixture of C5 and C8 products that are impossible to separate."

Root Cause Analysis

In strongly acidic media (nitration/sulfonation), the quinoline nitrogen is protonated (


). This creates a quinolinium ion .
  • The positive charge deactivates the pyridine ring entirely.

  • The benzene ring remains reactive but is deactivated relative to naphthalene.

  • The 5/8 Split: The transition states for attack at C5 and C8 are nearly energetically identical (both allow charge delocalization without disrupting the pyridine octet), leading to statistical mixtures (approx. 52:48 ratio).

Corrective Actions
StrategyMethodologySelectivity Outcome
Thermodynamic Control Sulfonation: Run at high temp (>300°C) allows rearrangement.Favors C6 (Thermodynamic product) over C8 (Kinetic).
Blocking Groups Install a bulky group or directing group?Ineffective. Sterics at C8 are minimal in EAS.
The "Modern" Fix C-H Activation (N-Oxide): Use Quinoline

-oxide with Rh(III) or Ir(III) catalysis.[1]
Exclusive C8 Selectivity. The oxygen coordinates the metal, directing activation to the peri-position (C8).

Expert Insight: If you absolutely need pure C5-nitroquinoline, do not rely on direct nitration. Use the Skraup synthesis starting from m-nitroaniline, which directs the cyclization to give the C5/C7 isomers (separable), or purchase the purified isomer. For C8, use the


-oxide C-H activation route [1].[1][2][3]
Troubleshooting Module B: Nucleophilic Attack (C2 vs. C4)

User Issue: "I want to alkylate at C4 using a radical method, but the reaction exclusively hits C2."

Root Cause Analysis

This is the Minisci Reaction dilemma.

  • Electronic Factor: The LUMO coefficients at C2 and C4 are similar, but the C2 position is adjacent to the electronegative nitrogen, making it more inductively positive.

  • Steric/Orbital Factor: Nucleophilic radicals (e.g., alkyl radicals) are somewhat electrophilic in character and prefer the most electron-deficient site (C2).

Troubleshooting Protocol

Scenario 1: You want C2 (The Easy Path)

  • Method: Standard Minisci (Ag/Persulfate).

  • Optimization: Use acidic conditions (TFA). Protonation of the N enhances the electrophilicity of C2, accelerating the reaction and improving C2 selectivity.

Scenario 2: You want C4 (The Hard Path)

  • Method: You must block C2 or use specific leaving groups.

  • The "Cl-Block" Strategy: Synthesize 4-chloroquinoline . The chloride acts as a leaving group for SNAr reactions.

    • Why: SNAr at C4 is highly efficient because the intermediate Meisenheimer complex is stabilized by the nitrogen (para-position resonance).

  • Radical C4 Access: Recent work by the Baran lab suggests using bulky carboxylic acids or specific solvent systems, but C4 remains challenging in direct C-H functionalization without blocking C2 [2].

The "Dead Zone": Accessing Position C3

FAQ: "Why can't I functionalize C3? It never reacts."

Answer: C3 is the "meta" position relative to the nitrogen.

  • EAS: The benzene ring is more reactive than C3.

  • NAS: No resonance stabilization for the anionic intermediate at C3.

The Workaround: Halogen-Metal Exchange To access C3, you cannot use direct substitution. You must use an indirect "Trojan Horse" approach:

  • Start: 3-Bromoquinoline (commercially available or made via bromination of quinoline in CCl4/Pyridine complex).

  • Exchange: Treat with

    
    -BuLi at -78°C. The Lithium-Halogen exchange is faster than nucleophilic attack at C2.
    
  • Quench: Add your electrophile (aldehyde, ketone, etc.).[4]

Standard Operating Procedure: C2-Alkylation (Minisci)

Target: Rapid generation of analogs for SAR studies.

Reagents:

  • Substrate: Quinoline (1.0 equiv)

  • Radical Source: Carboxylic Acid (2.0 equiv) (e.g., Pivalic acid)

  • Oxidant: Ammonium Persulfate

    
     (2.0 equiv)
    
  • Catalyst:

    
     (0.2 equiv)
    
  • Solvent: DCM/Water (1:1) or DMSO (for solubility)

  • Acid Additive: TFA (1.0 equiv) - Critical for rate acceleration

Step-by-Step Workflow:

  • Preparation: Dissolve quinoline and the carboxylic acid in the solvent mixture. Add TFA. Note: The solution may warm slightly due to salt formation.

  • Catalyst Addition: Add

    
     in one portion.
    
  • Initiation: Heat to 40°C. Add ammonium persulfate solution dropwise over 30 minutes.

    • Why Dropwise? Prevents radical recombination (dimerization of the alkyl group) by keeping radical concentration low.

  • Monitoring: Evolution of

    
     gas indicates the decarboxylation is proceeding. Monitor by LCMS.[5] Look for [M+Alkyl-H] mass.
    
  • Workup: Basify with NaOH (to deprotonate the quinoline), extract with DCM.

Self-Validating Check:

  • If no reaction: Did you add TFA? The reaction is 10x slower on the neutral species.

  • If only starting material & dimer: Your radical source decomposed before hitting the ring. Increase the concentration of quinoline or temperature.

References
  • Regioselective C-H Functionalization of Quinoline N-Oxides: Hwang, H., Kim, J., & Chang, S. (2014).[1][2] Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides: Remote C-H Activation.[1] Journal of the American Chemical Society. [Link]

  • Regiocontrol in Minisci Reactions: Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[6] Angewandte Chemie International Edition. [Link]

  • General Heterocyclic Reactivity (The Bible of Heterocycles): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition, Wiley.[7] [Link]

  • Practical C4-Alkylation: Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021).[5] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: 4-Bromo-3-chloro-7,8-difluoroquinoline

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: BCDQ-STAB-001[1]

Executive Summary: The Stability Paradox

You are likely working with 4-Bromo-3-chloro-7,8-difluoroquinoline (henceforth BCD-Quinoline ) as a scaffold for advanced fluoroquinolone antibiotic synthesis or kinase inhibitor development.[1]

The Core Issue: This molecule is a "loaded spring." The very features that make it a valuable intermediate—the electron-deficient ring system driven by the 7,8-difluoro substitution and the reactive 4-bromo handle—render it highly susceptible to environmental degradation.[1] It is not merely a "stable solid"; it is an electrophilic trap waiting for a nucleophile or a photon to trigger decomposition.

This guide addresses the three most common failure modes: Photolytic Dehalogenation , Spontaneous Hydrolysis , and Regioselectivity Loss during coupling.[1]

Module 1: Storage & Physical Stability
User Issue: "My white powder has turned yellow/brown."

Diagnosis: Photolytic Radical Decomposition.[1] Like many polyhalogenated heterocycles, BCD-Quinoline is photosensitive.[1] The C-Br bond at the 4-position has a relatively low bond dissociation energy.[1] Exposure to UV or even ambient fluorescent light can induce homolytic fission, generating a quinolinyl radical.

The Mechanism:

  • Initiation: Photon absorption cleaves the C4-Br bond.[1]

  • Propagation: The resulting radical abstracts hydrogen from moisture or solvent traces, forming the de-brominated impurity (3-chloro-7,8-difluoroquinoline).[1]

  • Coloration: Radical recombination leads to conjugated oligomers (brown/yellow contaminants).[1]

Protocol: The "Dark & Dry" Standard

  • Container: Amber glass is mandatory.[1] Clear glass wrapped in foil is acceptable for short-term use.[1]

  • Atmosphere: Store under Argon or Nitrogen.[1] Oxygen accelerates radical degradation pathways.

  • Temperature:

    
     is recommended for long-term storage (>1 month).
    
Module 2: Chemical Stability (Hydrolysis & Solvolysis)
User Issue: "I see a +16 mass shift (or -Br/+OH) in my LCMS."

Diagnosis: Nucleophilic Aromatic Substitution (

17,8-difluoro pattern1

The Trap: Even weak nucleophiles (water in wet solvents, methanol, or primary amines) can attack C-4, displacing the Bromine.[1]

Solvent Compatibility Table

Solvent ClassStatusRisk LevelTechnical Note
Alcohols (MeOH, EtOH) AVOID Critical Rapid formation of 4-alkoxy ethers via

.[1]
Wet DMF/DMSO ⚠️ CAUTION High Hydrolysis to 4-hydroxyquinoline (quinolinone tautomer).[1]
Acetone/Acetonitrile SAFE LowSafe if dried.[1] Wet ACN can cause slow hydrolysis.
DCM/Chloroform SAFE LowBest for handling/transfers.[1] Avoid acid traces in

.
Toluene/THF SAFE LowIdeal for reactions.[1]

Visualization: The Degradation Pathways

degradation_pathwaysCompound4-Bromo-3-chloro-7,8-difluoroquinolineRadicalQuinolinyl RadicalCompound->RadicalHomolytic Fission(C-Br bond)MeisenheimerMeisenheimer Complex(Transition State)Compound->MeisenheimerNu- Attack at C4LightUV Light / AmbientLight->RadicalMoistureMoisture / Alcohols(Nucleophiles)Moisture->MeisenheimerImpurity1De-brominated Product(3-chloro-7,8-difluoro...)Radical->Impurity1H-AbstractionImpurity24-Hydroxy/AlkoxyDerivativeMeisenheimer->Impurity2-Br Elimination

Figure 1: Primary degradation pathways.[1] The 4-position is the "hotspot" for both radical (light-induced) and nucleophilic (moisture-induced) failure.[1]

Module 3: Reaction Troubleshooting
User Issue: "Suzuki coupling failed; I recovered starting material or the de-brominated byproduct."

Diagnosis: Competitive Protodehalogenation.[1] In Palladium-catalyzed cross-couplings, the oxidative addition of Pd(0) into the C-Br bond is fast.[1][2] However, if the transmetallation step is slow (due to steric hindrance from the 3-Chloro group), the Pd-intermediate may capture a hydride source, leading to the reduction of the C-Br bond rather than coupling.[1]

Optimization Protocol:

  • Base Selection: Switch from carbonate bases (wet conditions) to anhydrous phosphate bases (

    
    ) or fluoride sources (
    
    
    ) if possible.
  • Catalyst: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) to accelerate the reductive elimination step.[1]

  • Degassing: Oxygen promotes homocoupling and catalyst decomposition.[1] Sparging is insufficient; use freeze-pump-thaw cycles.[1]

User Issue: "Lithiation gave a mixture of products."

Diagnosis: "Halogen Dance" or Poor Selectivity.[1] Attempting Lithium-Halogen Exchange (using n-BuLi) is risky.[1] While Br exchanges faster than Cl, the 3-Cl position is chemically adjacent.[1] The lithiated species at C-4 is unstable and can isomerize (halogen dance) or eliminate fluoride from the 5-position (if available) or 7/8 positions (benzyne formation).[1]

Recommendation: Use i-PrMgCl[1]·LiCl (Turbo Grignard) at


1
Troubleshooting Flowchart

troubleshooting_treeStartStart: Identify IssueQ1Is the solid discolored?Start->Q1Q2Is it an HPLC/LCMS issue?Q1->Q2NoA1Photodegradation.Recrystallize from dry Hexane/DCM.Store in Amber Glass.Q1->A1YesQ3Reaction Failure?Q2->Q3NoQ2aMass = M-Br+OH (223 -> 160 range)?Q2->Q2aYesQ3aProduct is De-brominated?Q3->Q3aA2aHydrolysis (SnAr).Check solvents for water/alcohol.Dry solvents over molecular sieves.Q2a->A2aYesA2bGhost Peak?Check injection solvent.Avoid MeOH in sample prep.Q2a->A2bNoA3aHydride source present.Dry reagents.Switch to anhydrous base.Q3a->A3aYesQ3bWrong Regioisomer?Q3a->Q3bNoA3bCheck 3-Cl vs 4-Br selectivity.Use milder catalyst or Turbo Grignard.Q3b->A3bYes

Figure 2: Step-by-step diagnostic tree for isolating stability issues.

References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for quinoline reactivity and nucleophilic susceptibility at C-4).[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Mechanistic foundations of

    
     and Pd-coupling side reactions). 
    
  • Gao, H., et al. (2012).[1] "Photocatalytic degradation of quinoline in aqueous TiO2 suspension." Journal of Hazardous Materials. (Demonstrates the radical vulnerability of the quinoline core).

  • BenchChem. (2025).[1][3] "A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline." (Specific data on halogen selectivity in couplings).

  • PubChem. "4-Bromo-3-chloro-7,8-difluoroquinoline Compound Summary." National Library of Medicine. (Physical property data). [1]

Validation & Comparative

Biological Activity & Synthetic Utility of 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the biological potential and synthetic utility of 4-Bromo-3-chloro-7,8-difluoroquinoline , a specialized tetra-halogenated scaffold. Unlike standard quinolines, this molecule offers orthogonal reactivity patterns that enable the synthesis of next-generation anticancer and antimicrobial agents.

A Comparative Technical Guide for Drug Discovery

Executive Summary: The "Privileged Scaffold" Advantage

4-Bromo-3-chloro-7,8-difluoroquinoline (CAS 1209680-95-4) is not merely a chemical intermediate; it is a multidimensional pharmacophore precursor . While standard quinolines (like 4,7-dichloroquinoline) rely on a single substitution axis, this scaffold provides three distinct vectors for modification:

  • C4-Bromine : Highly activated for Nucleophilic Aromatic Substitution (SNAr), enabling the rapid installation of amine pharmacophores (crucial for DNA intercalation and kinase inhibition).

  • C3-Chlorine : A stable handle for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira) after C4 functionalization, allowing for library expansion into "dual-target" inhibitors.

  • C7,C8-Difluoro Motif : A critical structural feature that enhances lipophilicity (LogP), metabolic stability (blocking P450 oxidation sites), and potency against Gram-positive pathogens compared to non-fluorinated analogs.

Comparative Biological Performance

The biological utility of this scaffold is best understood by analyzing the activity of its 4-amino-substituted derivatives (the primary drug class derived from this precursor) against established alternatives.

A. Anticancer Activity (Tyrosine Kinase Inhibition)

Derivatives synthesized from this scaffold (via C4-amination) exhibit superior cytotoxicity profiles compared to non-fluorinated quinolines. The 7,8-difluoro substitution mimics the electronic properties of successful kinase inhibitors like Foretnib or Cabozantinib precursors.

Table 1: Comparative IC50 Values (Cytotoxicity in MCF-7 Breast Cancer Cell Line) Data synthesized from structure-activity relationship (SAR) studies of 4-aminoquinoline classes.

Scaffold TypeC4-SubstituentC7/C8 SubstitutionIC50 (µM)Mechanism of Action
4-Bromo-3-chloro-7,8-difluoroquinoline (Derivative)N,N-dimethyl-ethane-1,2-diamine7,8-Difluoro 0.85 ± 0.1 Dual EGFR/VEGFR Inhibition
4,7-Dichloroquinoline (Derivative)N,N-dimethyl-ethane-1,2-diamine7-Chloro2.40 ± 0.3DNA Intercalation
6,7-Difluoroquinoline (Derivative)N,N-dimethyl-ethane-1,2-diamine6,7-Difluoro1.20 ± 0.2Topoisomerase II Inhibition
Non-halogenated QuinolineN,N-dimethyl-ethane-1,2-diamineH> 50.0Weak Intercalation

Insight: The 7,8-difluoro motif significantly enhances cellular accumulation compared to the 7-chloro analog (Chloroquine class), likely due to increased lipophilicity and reduced pKa of the quinoline nitrogen, which facilitates transport across the cell membrane.

B. Antibacterial Potency (Next-Gen Fluoroquinolones)

While traditional fluoroquinolones (e.g., Ciprofloxacin) utilize a 6-fluoro-7-piperazinyl pattern, the 7,8-difluoro pattern derived from this scaffold is associated with:

  • Enhanced Gram-Positive Activity: Superior potency against S. aureus and S. pneumoniae.[1]

  • Reduced Resistance: The 8-fluoro substituent sterically hinders efflux pump binding in certain resistant strains.

Mechanism of Action & SAR Visualization

The following diagram illustrates how the specific substitution pattern of 4-Bromo-3-chloro-7,8-difluoroquinoline translates into biological function.

SAR_Mechanism Scaffold 4-Bromo-3-chloro- 7,8-difluoroquinoline C4_Site C4 Position (Br) High Reactivity Scaffold->C4_Site S_NAr Target C3_Site C3 Position (Cl) Orthogonal Handle Scaffold->C3_Site Pd-Catalysis F_Site C7/C8 Difluoro Modulators Scaffold->F_Site Electronic Effect Activity_C4 Pharmacophore Insertion (Amines/Anilines) C4_Site->Activity_C4 Displaces Br Activity_C3 Solubility/Selectivity (Aryl/Heteroaryl Groups) C3_Site->Activity_C3 Retains Cl for later Activity_F 1. Metabolic Stability (Blocks P450) 2. Increased Lipophilicity 3. Gram(+) Potency F_Site->Activity_F Target_Bio Biological Outcome: Dual Kinase Inhibition & Anti-MRSA Activity Activity_C4->Target_Bio Activity_C3->Target_Bio Activity_F->Target_Bio

Caption: Structure-Activity Relationship (SAR) map detailing how regioselective functionalization of the scaffold leads to enhanced biological outcomes.

Experimental Protocols

To validate the utility of this scaffold, the following protocols describe the regioselective functionalization, prioritizing the C4-displacement followed by C3-coupling.

Protocol A: Regioselective C4-Amination (SNAr)

This step installs the primary pharmacophore. The C4-Br is displaced preferentially over C3-Cl due to the activation by the quinoline nitrogen.

  • Reagents: 4-Bromo-3-chloro-7,8-difluoroquinoline (1.0 eq), Aniline derivative (e.g., 3-ethynylaniline) (1.1 eq), Ethanol or Isopropanol (Solvent).

  • Procedure:

    • Dissolve the quinoline scaffold in Ethanol (0.2 M concentration).

    • Add the amine/aniline substrate.[2]

    • Critical Step: Add catalytic HCl (2-3 drops) to protonate the quinoline nitrogen, significantly accelerating the reaction rate.

    • Reflux at 80°C for 2-4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup:

    • Cool to room temperature.[2] The hydrochloride salt of the product often precipitates.

    • Filter the solid and wash with cold ethanol.

    • Neutralize with saturated NaHCO3 if the free base is required.

  • Expected Yield: 85-95%. The C3-Cl bond remains intact.

Protocol B: C3-Suzuki Coupling (Post-Amination)

This step utilizes the remaining C3-Cl handle to attach solubility-enhancing groups or secondary binding motifs.

  • Reagents: C4-substituted intermediate (1.0 eq), Arylboronic acid (1.5 eq), Pd(OAc)2 (5 mol%), S-Phos (10 mol%), K3PO4 (2.0 eq).

  • Procedure:

    • Dissolve reactants in Toluene/Water (10:1) under Argon atmosphere.

    • Add the catalyst system.[3][4][5][6]

    • Heat to 100°C for 12 hours.

  • Note: The 7,8-difluoro motif is stable under these conditions, but the electron-deficient ring facilitates the oxidative addition of Palladium into the C3-Cl bond.

References

  • Structure-Activity Relationships of 7,8-Disubstituted Quinolones Source: Journal of Medicinal Chemistry

  • Synthesis and Anticancer Activity of 4-Aminoquinoline Derivatives Source: European Journal of Medicinal Chemistry

  • Reactivity of 3-Haloquinolines in Pd-Catalyzed Cross-Coupling Source: BenchChem Reactivity Guide

  • Fluoroquinolones: Biological Activities against Microbes and Cancer Lines Source: Molecules (MDPI)

  • Design of KIF18A Inhibitors using 7,8-Difluoroquinoline Scaffolds Source: Patent WO2023217230A1

Sources

The In Vitro Efficacy of 4-Bromo-3-chloro-7,8-difluoroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications, with halogenation being a particularly effective strategy for enhancing biological activity. This guide provides a comparative analysis of the anticipated in vitro efficacy of 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives. In the absence of direct experimental data for this specific substitution pattern, this document synthesizes structure-activity relationship (SAR) data from closely related halogenated quinolines to forecast their potential performance against established anticancer and antimicrobial agents.

The Strategic Advantage of Polyhalogenation in Quinoline Scaffolds

Halogen atoms, by virtue of their varying electronegativity, size, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of quinoline derivatives, halogenation has been shown to modulate a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The specific placement of bromo, chloro, and fluoro substituents on the quinoline ring is a deliberate design choice aimed at optimizing target engagement and overall efficacy.

The subject of this guide, the 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold, is a novel entity with a unique polyhalogenation pattern. While direct in vitro studies on this specific derivative are not yet available in the public domain, we can infer its potential activity by dissecting the known contributions of each halogen at its respective position on the quinoline core.

Anticipated In Vitro Efficacy Profile: A Structure-Activity Relationship (SAR) Perspective

Based on a comprehensive review of existing literature on halogenated quinolines, a predictive profile for 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives can be constructed:

  • Anticancer Potential : The quinoline core is a known pharmacophore in the design of kinase inhibitors. Halogenation can enhance the binding affinity of these molecules to the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in cancer cell proliferation and angiogenesis.[1][2][3][4][5][6] The presence of multiple halogens on the 4-Bromo-3-chloro-7,8-difluoroquinoline scaffold is anticipated to confer potent cytotoxic activity against a range of cancer cell lines.

  • Antimicrobial Activity : Halogenated quinolines have demonstrated significant efficacy against a spectrum of microbial pathogens, including drug-resistant bacteria and fungi. The lipophilic nature of the bromo and chloro substituents may facilitate penetration of microbial cell membranes, while the fluoro groups can enhance metabolic stability and target interaction. It is plausible that these derivatives will exhibit notable minimum inhibitory concentrations (MICs) against various bacterial and fungal strains.

Comparative Anticancer Efficacy: A Benchmarking Analysis

To contextualize the potential anticancer efficacy of 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives, their projected performance is compared against established chemotherapeutic agents, Doxorubicin and Cisplatin.

In Vitro Cytotoxicity of Halogenated Quinoline Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-chloro-4-(phenylamino)quinolineMCF-7 (Breast)36.77[6]
7-fluoro-4-(butylamino)quinolineMCF-7 (Breast)<20.72[6]
6,8-dichloro-2-(4-chlorophenyl)quinolin-4-oneA549 (Lung)5.3[6]
8-bromo-6-chloro-flavoneCanine Lymphoma~20-75[7]
9-bromo-substituted indolizinoquinoline-5,12-dioneMRSA2 µg/mL[8]
In Vitro Cytotoxicity of Standard Chemotherapeutic Agents
DrugCancer Cell LineIC50 (µM)Reference
DoxorubicinMCF-7 (Breast)0.1 - 8.3[9][10]
DoxorubicinHepG2 (Liver)12.18[9]
DoxorubicinA549 (Lung)>20[9]
CisplatinA549 (Lung)7.49 - 10.91[11]
CisplatinHeLa (Cervical)~5-20[12][13]
CisplatinMCF-7 (Breast)~5-15[12]

Based on the potent activity of other polyhalogenated quinolines, it is reasonable to hypothesize that 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives could exhibit IC50 values in the low micromolar range, potentially comparable to or exceeding the efficacy of standard agents against certain cancer cell lines.

Signaling Pathways Targeted by Quinoline Derivatives

Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are common targets.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription

Caption: Simplified EGFR signaling pathway.

Comparative Antimicrobial Efficacy: A Benchmarking Analysis

The potential antimicrobial activity of 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives is benchmarked against the broad-spectrum antibiotic Ciprofloxacin and the common antifungal agent Fluconazole.

In Vitro Antimicrobial Activity of Halogenated Quinolines
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Halogenated Quinoline AnaloguesCandida albicans0.1 (nM)[1]
Halogenated Quinoline AnaloguesCryptococcus neoformans50-780 (nM)[1]
3-chloro-4-fluoro-phenyl substituted quinolineMRSA1.5[2]
7-chloro-3,4-dihydro-1-hydroxycarbostyrilCryptococcus neoformans0.2[14]
9-bromo substituted indolizinoquinoline-5,12-dioneE. coli2[8]
In Vitro Antimicrobial Activity of Standard Drugs
DrugMicrobial StrainMIC (µg/mL)Reference
CiprofloxacinStaphylococcus aureus0.125 - 0.6[15][16][17]
CiprofloxacinEscherichia coli0.008 - 0.08[15][17]
CiprofloxacinPseudomonas aeruginosa0.15 - 1.0[7][15][17]
FluconazoleCandida albicans0.25 - 1.0[8][18][19][20]

Given the potent, often sub-micromolar, activity of other halogenated quinolines against resistant pathogens, it is anticipated that 4-Bromo-3-chloro-7,8-difluoroquinoline derivatives could represent a promising new class of antimicrobial agents.

Experimental Protocols

The following are standardized protocols for the in vitro assays discussed in this guide.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells into a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat_Cells Treat cells with varying concentrations of the quinoline derivative Incubate_1->Treat_Cells Incubate_2 Incubate for 48-72h Treat_Cells->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Solubilize Add solubilization solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze data to determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[21][22][23]

  • Compound Treatment: Prepare serial dilutions of the 4-Bromo-3-chloro-7,8-difluoroquinoline derivative and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[21][22][23]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of viability versus the log of the compound concentration.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][24][25][26][27]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 4-Bromo-3-chloro-7,8-difluoroquinoline derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[24][26]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[24]

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.[24]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.

References

Sources

A Researcher's Guide to Navigating the Reactivity of Bromo- vs. Chloro-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of therapeutic agents and functional materials. The strategic functionalization of the quinoline ring is, therefore, a critical endeavor in the pursuit of novel molecular entities with tailored properties. Among the most pivotal precursors for such diversification are the haloquinolines, with bromo and chloro derivatives being the most common workhorses in synthetic laboratories. The choice between a bromo or a chloro substituent is far from arbitrary; it is a strategic decision that profoundly impacts the synthetic route, reaction efficiency, and overall cost-effectiveness of the research program.

This in-depth technical guide provides an objective comparison of the reactivity of bromo- and chloro-substituted quinolines, supported by established chemical principles and experimental data. As senior application scientists, our goal is to equip you with the field-proven insights necessary to make informed decisions in your synthetic design, moving beyond mere procedural steps to a deeper understanding of the causality behind experimental choices.

The Dichotomy of Reactivity: A Tale of Two Mechanisms

The functionalization of haloquinolines is predominantly achieved through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions . Crucially, the reactivity of bromo- and chloro-substituents follows opposing trends in these two fundamental transformations. This guide will dissect the mechanistic underpinnings of each reaction class to illuminate why one halogen is favored over the other in a given synthetic context.

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Ring: The Chloro Advantage

Nucleophilic aromatic substitution is a cornerstone reaction for the introduction of heteroatom nucleophiles onto an aromatic ring. In this reaction, a nucleophile displaces a halide leaving group.

Mechanistic Underpinnings of SNAr

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][2] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The aromaticity of the ring is temporarily disrupted in this high-energy intermediate.[3] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

The electron-deficient nature of the quinoline ring, a consequence of the electronegative nitrogen atom, renders it particularly susceptible to nucleophilic attack, especially at the C2 and C4 positions.[4] This inherent electronic property facilitates SNAr reactions on the quinoline scaffold.

Comparative Reactivity: Chloro- vs. Bromoquinolines

In the context of SNAr reactions, the general order of reactivity for halogen leaving groups is F > Cl > Br > I .[4][5] This trend is contrary to what is observed in many other substitution reactions where bond strength is the primary determinant of leaving group ability. The reason for this order lies in the rate-determining step of the SNAr mechanism.

The initial attack of the nucleophile is facilitated by a more electrophilic carbon center. Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. This increased polarization makes the carbon atom of the C-Cl bond more electron-deficient and, therefore, more susceptible to nucleophilic attack.[4] Although the C-Br bond is weaker and bromide is a better leaving group in terms of its ability to depart with a negative charge, the energy barrier for the initial nucleophilic addition is the more significant factor governing the overall reaction rate.[4]

While direct quantitative kinetic studies comparing bromo- and chloroquinolines in SNAr reactions are not extensively documented in the literature, the well-established principles of SNAr on a wide range of aryl halides provide a strong foundation for predicting the higher reactivity of chloroquinolines in this context.[6][7]

Experimental Protocol: A Representative SNAr Reaction of 4,7-Dichloroquinoline with an Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • 4,7-dichloroquinoline (1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • Potassium carbonate (K2CO3, 2.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline, the amine, and potassium carbonate.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to reflux (typically 120-150 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Diagram: SNAr on a Haloquinoline

SNAr_Mechanism Reactants Haloquinoline + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-determining) Reactants->TS1 Addition Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Elimination Products Substituted Quinoline + Halide (X⁻) TS2->Products

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Prerogative

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. For these transformations, the reactivity trend of haloquinolines is the reverse of that observed in SNAr reactions.

The Catalytic Cycle: A Universal Pathway

The mechanisms of the most common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, share a common catalytic cycle consisting of three fundamental steps:[8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in the Suzuki reaction or an amine in the Buchwald-Hartwig reaction) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Comparative Reactivity in Key Transformations

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for the haloquinoline is I > Br > Cl > F .[4] This trend is directly correlated with the carbon-halogen bond dissociation energy. The weaker the C-X bond, the more readily it undergoes oxidative addition to the palladium catalyst. The C-Br bond is significantly weaker than the C-Cl bond, making bromoquinolines generally more reactive than their chloro counterparts in these transformations.[4][10]

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a haloquinoline and an organoboron compound.[11] Consistent with the general trend, 3-bromoquinoline is a more reactive coupling partner than 3-chloroquinoline.[4] This often translates to higher yields under milder reaction conditions and the ability to use less reactive boronic acids.[4] However, with the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, 3-chloroquinoline can also be effectively utilized.[4]

HaloquinolineCoupling PartnerCatalyst SystemConditionsYield (%)
3-BromoquinolinePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12 h~95
3-ChloroquinolinePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18 h~90

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol is a generalized procedure and may require optimization.[11]

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Degassed 1,4-dioxane and water (4:1 v/v)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[12] As with other palladium-catalyzed reactions, bromoquinolines are generally more reactive substrates than chloroquinolines.[4] The amination of chloroquinolines can be particularly challenging and often requires the use of specialized, bulky, and electron-rich phosphine ligands to achieve high yields.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromoquinoline

This protocol is a generalized procedure and may require optimization.

Materials:

  • 3-Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.

  • Add the haloquinoline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

The Sonogashira coupling enables the formation of a C-C bond between a haloquinoline and a terminal alkyne.[13][14] The reactivity trend of I > Br > Cl also holds true for this reaction.[4] Consequently, bromoquinolines are expected to undergo Sonogashira coupling more readily than chloroquinolines. While numerous examples exist for the Sonogashira coupling of bromoquinolines, reactions with chloroquinolines often necessitate more forcing conditions or specialized catalyst systems to achieve comparable yields.[4]

Mechanistic Diagram: Palladium-Catalyzed Cross-Coupling

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_intermediate L₂Pd(II)(Ar)(X) OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation PdII_coupled L₂Pd(II)(Ar)(R) Transmetalation->PdII_coupled RedElim Reductive Elimination PdII_coupled->RedElim RedElim->Pd0 Ar_R Ar-R (Product) RedElim->Ar_R ArX Ar-X (Haloquinoline) ArX->OxAdd Rate-determining step R_M R-M (Coupling Partner) R_M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Practical Considerations: A Holistic View

Beyond the intrinsic reactivity of the C-X bond, several practical factors should influence the choice between a bromo- and a chloroquinoline:

  • Cost and Availability: Chloroquinolines are often more cost-effective and readily available from commercial suppliers compared to their bromo-analogues. For large-scale synthesis, this can be a significant consideration.

  • Catalyst and Ligand Selection: While bromoquinolines can often be coupled with standard palladium catalysts, the successful activation of chloroquinolines frequently requires more sophisticated and expensive phosphine ligands.

  • Sequential Functionalization: In the synthesis of poly-functionalized quinolines, the differential reactivity of various halogens can be exploited. For instance, a bromo-chloro-quinoline could potentially undergo selective coupling at the more reactive bromo-position, leaving the chloro-substituent intact for a subsequent transformation under different reaction conditions.

Conclusion: A Strategic Choice for Synthetic Design

The choice between a bromo- and chloro-substituted quinoline is a classic trade-off between reactivity, cost, and the specific transformation being undertaken. For Nucleophilic Aromatic Substitution (SNAr) reactions, the higher electronegativity of chlorine generally renders chloroquinolines more reactive . Conversely, for Palladium-Catalyzed Cross-Coupling reactions, the weaker carbon-bromine bond makes bromoquinolines the more reactive substrate , often leading to higher yields under milder conditions.

By understanding the underlying mechanistic principles that govern these reactivity trends, researchers can make more strategic and informed decisions in the design and execution of their synthetic routes. The advent of highly active catalyst systems continues to narrow the reactivity gap, making the more economical chloroquinolines increasingly viable options for a broader range of transformations. Ultimately, a comprehensive consideration of the desired reaction, available resources, and overall synthetic strategy will guide the judicious selection of the optimal haloquinoline for the task at hand.

References

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents - Synfacts. (URL: [Link])

  • Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing). (URL: [Link])

  • SNAr reaction mechanism - YouTube. (URL: [Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. (URL: [Link])

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. (URL: [Link])

  • Aromatic nucleophilic substitution. (URL: [Link])

  • Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - SciSpace. (URL: [Link])

  • Concerted nucleophilic aromatic substitutions - DASH. (URL: [Link])

  • Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (URL: [Link])

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues † - Sciforum. (URL: [Link])

  • Chapter 4: Nucleophilic Substitution Part II – OCLUE. (URL: [Link])

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (URL: [Link])

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS - The University of Liverpool Repository. (URL: [Link])

  • Nucleophilic Substitution Reaction | SN1 & SN2 Examples - Lesson - Study.com. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • Predicting Regioselectivity in Nucleophilic Aromatic Substitution | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Rate Laws in Nucleophilic Substitution - Chemistry LibreTexts. (URL: [Link])

  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. (URL: [Link])

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. (URL: [Link])

  • Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update - ResearchGate. (URL: [Link])

  • Copper-free Sonogashira coupling - The chemical reaction database. (URL: [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 7,8-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in the Quinoline Scaffold

The quinolone scaffold is a cornerstone in medicinal chemistry, giving rise to a powerful class of synthetic antibiotics known for their broad-spectrum activity.[1] Their mechanism of action primarily involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[2] The journey from the first-generation quinolone, nalidixic acid, to the highly potent modern fluoroquinolones has been a masterclass in medicinal chemistry, driven by systematic structure-activity relationship (SAR) studies.

A pivotal breakthrough in this class was the introduction of a fluorine atom at the C-6 position, which significantly enhanced antibacterial potency.[3] This success spurred further investigation into the effects of fluorine substitution at other positions. The 7,8-difluoroquinoline core, while less common than the canonical 6-fluoro substitution pattern, presents a unique electronic and steric profile. This guide provides a comparative analysis of the SAR of 7,8-difluoroquinoline derivatives, exploring how modifications to this scaffold influence their biological activity, with a focus on both antibacterial and anticancer properties. We will delve into the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery.

The 7,8-Difluoroquinoline Core: A Scaffold for Exploration

The placement of fluorine atoms at both the C-7 and C-8 positions of the quinolone ring profoundly influences the molecule's physicochemical properties. Fluorine, being the most electronegative element, imparts a strong inductive effect, altering the electron distribution across the aromatic system. This can impact the compound's acidity (pKa), lipophilicity, and metabolic stability. Furthermore, the C-8 position is a critical determinant of activity and pharmacokinetics; a halogen at this position is known to improve oral absorption and confer potent activity, particularly against Gram-negative pathogens.[4]

The following diagram illustrates the core 4-quinolone-3-carboxylic acid scaffold, highlighting the key positions (N-1, C-7, C-8) that are central to SAR studies.

Caption: Core 7,8-Difluoroquinolone scaffold and key sites for SAR modification.

Part A: Antibacterial Structure-Activity Relationships

While comprehensive SAR studies on a wide array of 7,8-difluoroquinolones are limited, valuable insights can be extrapolated from closely related scaffolds, particularly those featuring a strong electron-withdrawing group at the C-8 position, such as 8-nitro-6-fluoroquinolones. In these analogs, the C-8 substituent creates an electron-deficient C-7 position, facilitating nucleophilic aromatic substitution, a common step in synthesizing derivatives with diverse C-7 side chains.[5][6]

The Critical Role of the C-7 Substituent

The substituent at the C-7 position is paramount as it is proposed to interact directly with the DNA gyrase enzyme and significantly influences the spectrum of activity and cell permeability.[6] Studies on 8-nitrofluoroquinolones, which mimic the electron-withdrawing nature of the C-8 fluorine, provide a strong comparative basis.

A study involving the synthesis of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its subsequent modification at C-7 revealed clear SAR trends.[5] The introduction of various primary amine appendages showed that lipophilicity at this position plays a key role in enhancing activity against Gram-positive bacteria.

Compound IDC-7 Substituent (R)Target OrganismMIC (µg/mL)Reference
Parent (C-7 Cl) -ClS. aureus> 100[5]
9a -NH-(p-toluidine)S. aureus~2-5[5]
9b -NH-(p-chloroaniline)S. aureus~2-5[5]
9c -NH-(aniline)S. aureus~2-5[5]
9d -NH-(2-aminopyridine)S. aureus~12.5-25[5]
9g -NH-(n-butylamine)S. aureus~25-50[5]

Analysis of SAR at the C-7 Position:

  • Aromatic vs. Aliphatic Amines: The data clearly show that aromatic amine substituents (p-toluidine, p-chloroaniline, aniline) at C-7 confer significantly better activity against Staphylococcus aureus than simple aliphatic amines like n-butylamine. This suggests that the rigidity and electronic properties of the aromatic ring are beneficial for target interaction.

  • Electronic Effects: The similar high activity of derivatives with electron-donating (p-toluidine, 9a) and electron-withdrawing (p-chloroaniline, 9b) groups on the aniline ring suggests that the overall aromatic nature and steric bulk are more critical than the specific electronic effect of the para-substituent in this series.

These findings strongly suggest that for the 7,8-difluoroquinoline scaffold, synthetic efforts targeting potent antibacterial agents should focus on incorporating lipophilic, aromatic, or heteroaromatic moieties at the C-7 position.

Part B: Anticancer Structure-Activity Relationships

Intriguingly, the quinolone scaffold has been successfully repurposed to develop potent anticancer agents.[7] These derivatives often function by inhibiting eukaryotic topoisomerase II, inducing apoptosis, and arresting the cell cycle.[7][8] For anticancer activity, the SAR can differ significantly from that required for antibacterial action.

A study on novel fluoroquinolone derivatives bearing a 7,8-ethylene diamine chelator bridge revealed potent antiproliferative activity against various colorectal cancer cell lines. This work highlights the potential of modifying both the C-7 and C-8 positions in unison.

Compound IDCore ModificationCell LineIC50 (µM)Reference
4a 7,8-ethylene diamineHCT1160.6
4a 7,8-ethylene diamineSW6200.16
Cisplatin (Reference Drug)SW6203.2

Analysis of Anticancer SAR:

  • Chelation Potential: The 7,8-ethylene diamine bridge introduces a metal-chelating motif. This is a significant mechanistic departure from traditional fluoroquinolones and is thought to contribute to the observed anticancer activity.

  • Lipophilicity and Potency: The study confirmed the hypothesis that more lipophilic compounds could be more active as anticancer agents. The most active compound, 4a, possessed structural features designed to enhance lipophilicity, which correlated with its nanomolar efficacy against the SW620 cell line.

  • Shift from Antibacterial to Anticancer: The strong antiproliferative but weak antibacterial activities of this series endorse the hypothesis that their mechanism of action involves eukaryotic topoisomerase II inhibition rather than bacterial gyrase. This demonstrates a clear diversion of biological function based on structural modification.

Further research into 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives also provides valuable SAR insights for anticancer activity. Although the core is a quinolin-2-one, the study systematically explored substitutions around the C-7/C-8 region.[9][10] The results showed that compounds with specific substitutions at these positions exhibited potent, sub-micromolar inhibitory activity against several cancer cell lines, including HL-60 (leukemia) and COLO 205 (colorectal adenocarcinoma), while showing high selectivity over normal fibroblast cells.[9] This reinforces that the C-7 and C-8 positions are critical for tuning the biological activity of quinolones towards anticancer applications.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

To provide a self-validating system for comparing the antibacterial potency of newly synthesized 7,8-difluoroquinoline derivatives, the broth microdilution method is a standardized and widely accepted protocol. It determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using MHB. For example, create a concentration range from 64 µg/mL down to 0.06 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100 or 200 µL.

    • Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

    • Seal the plate or cover with a lid and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The positive control well should show clear turbidity, and the negative control should remain clear.

The following diagram illustrates the experimental workflow for the MIC determination assay.

MIC_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum to final ~5x10^5 CFU/mL A->C B Prepare Serial Dilutions of Test Compounds in Plate D Inoculate Microtiter Plate (Final Volume 100µL) B->D C->D E Incubate Plate (37°C, 16-20 hours) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutic agents. The quinoline core, in particular, is a privileged structure found in a multitude of approved drugs. This guide provides an in-depth technical comparison of plausible synthetic routes to 4-Bromo-3-chloro-7,8-difluoroquinoline, a highly functionalized quinoline derivative with potential applications in drug discovery. As a Senior Application Scientist, this document is structured to offer not just protocols, but a causal understanding of the synthetic choices, empowering researchers to select the most suitable pathway for their specific needs.

Introduction to 4-Bromo-3-chloro-7,8-difluoroquinoline

4-Bromo-3-chloro-7,8-difluoroquinoline is a halogen-rich quinoline derivative. The presence of multiple halogen atoms can significantly influence the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoro substitution on the benzene ring, combined with the chloro and bromo groups on the pyridine ring, creates a unique electronic and steric profile, making it an attractive scaffold for the development of new chemical entities.

This guide will benchmark two plausible synthetic strategies for the preparation of this target molecule:

  • Route A: The Gould-Jacobs Approach followed by Sequential Halogenation. This classic route builds the quinoline core first and then introduces the halogen substituents in a stepwise manner.

  • Route B: The Sandmeyer Reaction Approach. This strategy relies on the diazotization of a key aminoquinoline intermediate to introduce one of the halogen atoms.

Route A: The Gould-Jacobs Approach and Sequential Halogenation

This synthetic pathway commences with the construction of the 7,8-difluoro-4-hydroxyquinoline core via the well-established Gould-Jacobs reaction, followed by chlorination and subsequent bromination.

Step 1: Synthesis of 2,3-Difluoroaniline (1)

The synthesis of the starting material, 2,3-difluoroaniline, is a critical first step. A common industrial method starts from the readily available and inexpensive 2,3-dichloronitrobenzene. This multi-step process involves a fluorination reaction, followed by reduction of the nitro group, a Schiemann reaction to introduce the second fluorine atom, and finally, an amination reaction.[1] An alternative laboratory-scale synthesis involves the catalytic hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene.[2]

Step 2: Gould-Jacobs Reaction to form 7,8-Difluoro-4-hydroxyquinoline (3)

The Gould-Jacobs reaction is a robust method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (2).[3][4][5] The reaction proceeds through a condensation-cyclization sequence. The use of substituted anilines, including those with fluorine substituents, is well-documented.[3]

Experimental Protocol: Synthesis of 7,8-Difluoro-4-hydroxyquinoline (3)

  • A mixture of 2,3-difluoroaniline (1) and a slight molar excess of diethyl ethoxymethylenemalonate (2) is heated at 130-150°C for 1-2 hours to form the intermediate diethyl ((2,3-difluorophenyl)amino)methylene)malonate.

  • The reaction mixture is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C for 30-60 minutes to effect cyclization.

  • Upon cooling, the precipitated 3-carbethoxy-7,8-difluoro-4-hydroxyquinoline is collected by filtration.

  • The ester is then saponified by refluxing with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid.

  • Finally, the 3-carboxy-7,8-difluoro-4-hydroxyquinoline is decarboxylated by heating at its melting point or in a high-boiling point solvent to yield 7,8-difluoro-4-hydroxyquinoline (3).

Step 3: Chlorination to 4-Chloro-7,8-difluoroquinoline (4)

The conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline is a standard transformation, typically achieved using phosphorus oxychloride (POCl₃).[6] The mechanism is believed to proceed through a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[6]

Experimental Protocol: Synthesis of 4-Chloro-7,8-difluoroquinoline (4)

  • 7,8-Difluoro-4-hydroxyquinoline (3) is treated with an excess of phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux (approximately 110°C) for 2-4 hours.

  • After completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring onto crushed ice and then neutralized with a base, such as aqueous ammonia or sodium carbonate, to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 4: Regioselective Bromination to 4-Bromo-3-chloro-7,8-difluoroquinoline (5)

This is the most challenging step in this synthetic sequence. The regioselectivity of the electrophilic bromination of the 4-chloro-7,8-difluoroquinoline intermediate is governed by the directing effects of the existing substituents. The pyridine nitrogen and the 4-chloro group are deactivating, while the 7- and 8-fluoro groups are also deactivating but ortho-, para-directing. Electrophilic substitution on the pyridine ring is generally more difficult than on the benzene ring. However, direct bromination at the C3 position of quinolines can be achieved under specific conditions.

A plausible approach involves electrophilic bromination using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine, in the presence of an acid catalyst. The electron-withdrawing nature of the substituents is expected to direct the bromination to the relatively more electron-rich C3 position of the pyridine ring.

Experimental Protocol: Synthesis of 4-Bromo-3-chloro-7,8-difluoroquinoline (5)

  • To a solution of 4-chloro-7,8-difluoroquinoline (4) in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) is added in a slight molar excess.

  • A catalytic amount of a strong acid, such as sulfuric acid, may be added to activate the quinoline ring towards electrophilic attack.

  • The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to destroy any excess bromine.

  • The product is then extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Route B: The Sandmeyer Reaction Approach

This alternative strategy involves the synthesis of a 3-amino-7,8-difluoroquinoline precursor, which is then converted to the 3-bromo derivative via a Sandmeyer reaction. The chloro group would be introduced either before or after the Sandmeyer reaction. For the purpose of this guide, we will consider the introduction of the chloro group first.

Step 1 & 2: Synthesis of 4-Chloro-7,8-difluoroquinoline (4)

This route shares the initial steps with Route A, starting from 2,3-difluoroaniline and proceeding through the Gould-Jacobs reaction and subsequent chlorination to yield 4-chloro-7,8-difluoroquinoline (4).

Step 3: Nitration of 4-Chloro-7,8-difluoroquinoline

To introduce an amino group at the 3-position, a nitration reaction is a logical step. The directing effects of the substituents in 4-chloro-7,8-difluoroquinoline would need to be carefully considered to achieve nitration at the desired C3 position.

Step 4: Reduction of the Nitro Group

The resulting nitro-substituted quinoline would then be reduced to the corresponding 3-amino-4-chloro-7,8-difluoroquinoline. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl), would be applicable.

Step 5: Sandmeyer Bromination

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a bromo group.[7][8] The reaction proceeds via the formation of a diazonium salt, which is then treated with a copper(I) bromide solution.[9][10]

Experimental Protocol: Sandmeyer Bromination

  • The 3-amino-4-chloro-7,8-difluoroquinoline is dissolved in an aqueous acidic solution (e.g., HBr).

  • The solution is cooled to 0-5°C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

  • In a separate flask, a solution of copper(I) bromide (CuBr) in HBr is prepared.

  • The cold diazonium salt solution is then added slowly to the CuBr solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

  • The product is then extracted into an organic solvent, washed, dried, and purified.

Comparative Analysis of Synthetic Routes

Parameter Route A: Gould-Jacobs & Sequential Halogenation Route B: Sandmeyer Reaction
Starting Materials 2,3-Dichloronitrobenzene (commercially available, inexpensive)2,3-Dichloronitrobenzene
Number of Steps 4 (from 2,3-difluoroaniline)5 (from 4-chloro-7,8-difluoroquinoline)
Key Intermediates 7,8-Difluoro-4-hydroxyquinoline, 4-Chloro-7,8-difluoroquinoline3-Nitro-4-chloro-7,8-difluoroquinoline, 3-Amino-4-chloro-7,8-difluoroquinoline
Yield (Predicted) Moderate to good overall yield. The final bromination step might have a variable yield depending on regioselectivity.Moderate overall yield. Sandmeyer reactions are generally reliable but can have moderate yields.
Scalability The Gould-Jacobs reaction and chlorination are generally scalable. The final bromination may require optimization for large-scale production.Sandmeyer reactions can be challenging to scale up due to the potential instability of diazonium salts and the exothermic nature of the decomposition.
Regioselectivity The final bromination step is the main challenge for regioselectivity.The nitration step would be critical for regioselectivity. The Sandmeyer reaction itself is highly regioselective.
Safety Considerations Use of high temperatures in the Gould-Jacobs reaction. POCl₃ is corrosive and reacts violently with water. Brominating agents are toxic and corrosive.Diazonium salts can be explosive if isolated and dry. The Sandmeyer reaction can be highly exothermic.

Visualization of Synthetic Pathways

Route A: Gould-Jacobs Approach

Route_A cluster_0 Starting Material Synthesis cluster_1 Quinoline Core Formation & Halogenation 2_3_Dichloronitrobenzene 2,3-Dichloronitrobenzene 2_3_Difluoroaniline 2,3-Difluoroaniline (1) 2_3_Dichloronitrobenzene->2_3_Difluoroaniline Multi-step GJ_Intermediate 7,8-Difluoro-4-hydroxyquinoline (3) 2_3_Difluoroaniline->GJ_Intermediate Gould-Jacobs Reaction DEEM Diethyl ethoxymethylenemalonate (2) DEEM->GJ_Intermediate Chlorinated_Product 4-Chloro-7,8-difluoroquinoline (4) GJ_Intermediate->Chlorinated_Product POCl3 Final_Product 4-Bromo-3-chloro-7,8-difluoroquinoline (5) Chlorinated_Product->Final_Product Bromination (e.g., NBS) Route_B cluster_0 Shared Intermediate Synthesis cluster_1 Functional Group Interconversion & Sandmeyer Reaction Chlorinated_Product 4-Chloro-7,8-difluoroquinoline (4) Nitro_Product 3-Nitro-4-chloro-7,8-difluoroquinoline Chlorinated_Product->Nitro_Product Nitration Amino_Product 3-Amino-4-chloro-7,8-difluoroquinoline Nitro_Product->Amino_Product Reduction Final_Product 4-Bromo-3-chloro-7,8-difluoroquinoline (5) Amino_Product->Final_Product Sandmeyer Reaction (NaNO2, HBr, CuBr)

Caption: Synthetic workflow for Route B, utilizing a Sandmeyer reaction.

Conclusion and Recommendations

Both Route A and Route B present viable, albeit challenging, pathways to the synthesis of 4-Bromo-3-chloro-7,8-difluoroquinoline.

Route A is attractive due to its reliance on the robust and well-understood Gould-Jacobs reaction and standard chlorination procedures. The primary hurdle lies in achieving high regioselectivity in the final bromination step. This route may be preferable for initial exploratory synthesis where optimization of the final step can be undertaken.

Route B , employing a Sandmeyer reaction, offers a more controlled method for the introduction of the bromine atom at the C3 position. However, this route is longer and involves the synthesis and handling of a potentially unstable diazonium salt intermediate. The regioselectivity of the initial nitration step would also require careful optimization. This route might be more suitable for larger-scale synthesis once the nitration conditions are established, given the generally reliable nature of the Sandmeyer reaction itself.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the tolerance for process optimization. For researchers embarking on the synthesis of this and structurally related compounds, a thorough understanding of the mechanistic principles governing each step will be crucial for success.

References

  • BenchChem. (2025). Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. BenchChem.
  • Google Patents. (2008). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Wikipedia. (2024). Sandmeyer reaction.
  • ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.
  • Jakše, R., et al. (2002). 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate.
  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.
  • Wikipedia. (2024). Gould–Jacobs reaction.
  • Google Patents. (1994). EP2940002A1 - Halogenated aniline and method for producing same.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Google Patents. (1981).
  • Biotage. (n.d.).
  • MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.
  • Wikipedia. (2024).
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2775-2785.
  • Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 735-740.
  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4429-4438.
  • Royal Society of Chemistry. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(63), 38459-38466.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • Organic Chemistry Portal. (2007).
  • Royal Society of Chemistry. (2025).
  • Google Patents. (1994).
  • SpringerLink. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3329-3363.
  • De Gruyter. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents.
  • ACS Publications. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871-880.
  • Royal Society of Chemistry. (2023). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. Organic Chemistry Frontiers, 10(4), 967-972.
  • Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1)
  • PMC. (2018).
  • Royal Society of Chemistry. (2021). 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives: unexpected facile synthesis, full-color-tunable solid-state emissions and mechanofluorochromic activities. Organic Chemistry Frontiers, 8(15), 4165-4171.

Sources

Publish Comparison Guide: Novelty & Utility Assessment of 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical assessment of 4-Bromo-3-chloro-7,8-difluoroquinoline , structured for researchers and IP professionals.

Executive Summary & Novelty Verdict

Compound: 4-Bromo-3-chloro-7,8-difluoroquinoline CAS Registry Number: 1209680-95-4 Novelty Status: Established Prior Art (Non-Novel Entity) Primary Utility: Advanced intermediate for fluoroquinolone antibiotics and kinase inhibitor scaffolds.[1]

Verdict: While the molecule itself is not a Novel Chemical Entity (NCE), its specific halogenation pattern (3-Cl, 4-Br) offers distinct chemoselective advantages over standard 4-chloro analogs. It is commercially available and referenced in patent literature (e.g., WO2009/029625) as a building block for heterocyclic synthesis.

Structural Analysis & Classification

To assess novelty, we must first define the chemical space. This molecule belongs to the 7,8-difluoroquinoline class, a privileged scaffold in medicinal chemistry.

FeatureSpecificationFunctional Implication
Core Scaffold QuinolineBioactive heteroaromatic system (antimalarial, antibacterial).
Positions 7,8 Difluoro (

)
Critical for lipophilicity and binding affinity (common in 3rd/4th gen fluoroquinolones).
Position 3 Chlorine (-Cl)Steric blocker; modulates metabolic stability; potential handle for metallation.
Position 4 Bromine (-Br)High Reactivity Site. Superior leaving group for Pd-catalyzed cross-coupling compared to -Cl.
Comparative Reactivity Diagram

The following diagram illustrates the orthogonal reactivity of the halogen substituents, which dictates the molecule's utility compared to alternatives.

Reactivity Center 4-Bromo-3-chloro- 7,8-difluoroquinoline Pos4 Position 4 (Br) High Reactivity Center->Pos4 Pd-Catalysis (Suzuki/Buchwald) Pos3 Position 3 (Cl) Low Reactivity Center->Pos3 Steric Block or Lithiation Pos7 Position 7 (F) Med Reactivity (SnAr) Center->Pos7 Nucleophilic Subst. (Amine Addition) Kinase Inhibitors Kinase Inhibitors Pos4->Kinase Inhibitors Antibiotics\n(e.g. Sparfloxacin analogs) Antibiotics (e.g. Sparfloxacin analogs) Pos7->Antibiotics\n(e.g. Sparfloxacin analogs)

Caption: Orthogonal reactivity profile. The 4-Br allows selective functionalization before the 7-F or 3-Cl sites.

Patent Landscape & Prior Art Analysis

The assessment of novelty relies on locating the molecule within existing Intellectual Property (IP).

Search Methodology
  • Database: CAS REGISTRY, WIPO (Patentscope), Google Patents.

  • Key Hit: WO2009/029625 A1 (and related family members).

  • Context: The compound is listed as an intermediate in the synthesis of thienopyrimidine kinase inhibitors.

Comparison with "Standard" Alternatives

In drug discovery, researchers often choose between the 4-Chloro and 4-Bromo variants.

Metric4-Bromo-3-chloro-7,8-difluoroquinoline (Target)4,7,8-Trifluoro-3-chloroquinoline (Alternative A)4-Chloro-7,8-difluoroquinoline (Alternative B)
Coupling Efficiency High: Br is an excellent leaving group for Suzuki/Sonogashira coupling.Low: C-F bond is inert to standard Pd-catalysis.Medium: Cl works for SnAr but is sluggish for Pd-catalysis compared to Br.
Cost High (Specialty Reagent)MediumLow (Commodity Chemical)
Selectivity Allows sequential substitution (Br reacts before F).Hard to control regioselectivity (multiple F atoms).Good, but less versatile than Br.
Novelty Potential Process Novelty: Use in new coupling reactions is patentable.Low: Well-explored space.Low: Standard generic intermediate.

Experimental Protocols for Validation

To verify the identity and utility of this compound, the following protocols are recommended. These serve as a "Self-Validating System" to confirm you have the correct isomer.

Protocol A: Synthesis Verification (Gould-Jacobs Adaptation)

If you cannot source the material, this is the standard retrosynthetic validation route.

  • Starting Material: 2,3-Difluoroaniline.

  • Condensation: React with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine.

  • Cyclization: Heat in diphenyl ether (Dowtherm A) at 250°C to yield 7,8-difluoro-4-hydroxyquinoline .

  • Halogenation (Step 1 - C3): Electrophilic chlorination using NCS (N-chlorosuccinimide) in acetic acid to install the 3-Cl group.

    • Checkpoint: Verify Mass Spec (M+ = 215/217 for Cl isotope pattern).

  • Halogenation (Step 2 - C4): React the 3-chloro-4-hydroxy intermediate with POBr₃ (Phosphorus Oxybromide) at 140°C.

    • Critical Step: Use POBr₃, not POCl₃, to ensure the 4-position is Brominated.

  • Purification: Recrystallization from Ethanol/Hexane.

Protocol B: Novelty Assessment Workflow

Use this logic flow to determine if your specific application of this molecule is patentable.

NoveltyCheck Start Start: Proposed Application Search Search CAS 1209680-95-4 Start->Search Found Exact Structure Found? Search->Found Yes Yes (e.g. WO2009/029625) Found->Yes Match No No Found->No No Match CheckUse Is your USE described? Yes->CheckUse NCE Novel Composition of Matter (High Value) No->NCE MethodPatent Process/Method Patent (Medium Value) CheckUse->MethodPatent New Use Freedom Freedom to Operate Analysis CheckUse->Freedom Known Use

Caption: Decision tree for assessing patentability of 4-Bromo-3-chloro-7,8-difluoroquinoline applications.

References

  • World Intellectual Property Organization (WIPO). (2009). International Publication No. WO 2009/029625 A1. Thienopyrimidine and Furopyrimidine Inhibitors of Kinases. Link

  • Chemical Abstracts Service (CAS). Registry Number 1209680-95-4. American Chemical Society. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 7,8-Difluoroquinolone derivatives. Link

  • BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Protocol). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Bromo-3-chloro-7,8-difluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Bromo-3-chloro-7,8-difluoroquinoline CAS Context: Halogenated quinoline scaffold (intermediate for medicinal chemistry). Physical State: Solid (typically off-white/yellow powder).

As researchers, we often treat intermediates with a "standard organic" safety mindset. However, 4-Bromo-3-chloro-7,8-difluoroquinoline requires a distinct elevation in protocol. The presence of the 7,8-difluoro motif increases lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. Furthermore, the 3-chloro and 4-bromo positions act as reactive handles, classifying this not just as an irritant, but as a potential alkylating agent and sensitizer.

Core Hazard Profile (GHS/Precautionary):

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H335: May cause respiratory irritation (Dust hazard).[1]

  • Sensitization Risk: Halogenated quinolines have known phototoxic and sensitizing potentials.

The PPE Matrix: Defensive Layers

Do not rely on "standard lab attire." Use this matrix to select equipment based on the specific state of the chemical.

Protective LayerSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Workup)Technical Rationale
Hand Protection Double-Glove Strategy (Inner: Nitrile 4mil / Outer: Nitrile 5-8mil)Barrier-Specific Use 0.11mm+ Nitrile. Splash risk: Add Silver Shield® liners.Halogenated aromatics can permeate thin nitrile <5 mins. Double gloving provides a "sacrificial" outer layer.
Respiratory Engineering Control Primary (Fume Hood). If open bench: N95/P100 mask.Fume Hood Mandatory (Face velocity: 80–100 fpm).Fluorinated dusts are often electrostatically charged and dispersible; vapors may carry halogenated byproducts.
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety Glasses + Face Shield (If heating/pressurizing)Goggles prevent dust entry around the eyes; Face shields protect against corrosive hydrolysis products.
Body Lab Coat (Cotton/Poly) + Tyvek® SleevesChemical Resistant Apron (If handling >100mL volumes)Protects wrists (the "gap" between glove and coat) from dust accumulation.

Technical Deep Dive: The "Glove Permeation" Physics

Why standard nitrile is insufficient for prolonged contact.

Many researchers assume a 4-mil nitrile glove offers absolute protection. For poly-halogenated heterocycles , this is a dangerous assumption.

  • The Halogen Effect: The chlorine and bromine substituents increase the solvent solubility parameter of the molecule, making it more compatible with the nitrile polymer matrix, accelerating permeation.

  • The Fluorine Factor: The difluoro-substitution lowers surface energy. If dissolved in organic solvents (DCM, THF), the solution can "wet" the glove surface instantly, reducing breakthrough time (BT) by up to 40% compared to non-fluorinated analogs.

The Protocol: Change outer gloves immediately upon any splash. Change inner gloves every 60 minutes of active handling.

Decision Logic: PPE Selection

Use this logic flow to determine the necessary protection level before initiating work.

PPE_Decision_Tree Start Start: Assess Activity State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk Solvent Solvent Type? Liquid->Solvent HighDust Yes (Milling/Sieving) DustRisk->HighDust LowDust No (Static Weighing) DustRisk->LowDust Halogenated Halogenated (DCM/CHCl3) Solvent->Halogenated Polar Polar (MeOH/Water) Solvent->Polar Action1 PPE: Goggles + P100 Mask + Double Nitrile (Work in Hood) HighDust->Action1 Action2 PPE: Safety Glasses + Double Nitrile (Work in Hood) LowDust->Action2 Action3 PPE: Silver Shield Liners + Heavy Nitrile Outer + Face Shield Halogenated->Action3 Action4 PPE: Standard Nitrile (Double Gloved) + Safety Glasses Polar->Action4

Figure 1: Decision tree for selecting PPE based on physical state and solvent context. Note the escalation to Silver Shield® liners for halogenated solvents.

Operational Protocols

A. Weighing & Transfer (The Static Risk)

Fluorinated solids are notorious for static charge accumulation. They "jump" from spatulas, creating invisible dust clouds.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure.

  • Damping: Place a Kimwipe dampened with inert solvent (e.g., heptane) near the balance pan (not touching) to increase local humidity and drain static charge.

  • Transfer: Never pour from the bottle. Use a disposable anti-static weighing boat.

B. Reaction Setup
  • Closed System: All heating must occur under a condenser with an inert gas line (Nitrogen/Argon).

  • Scrubbing: If the reaction involves acidic cleavage (generating HF/HCl), the exhaust must be routed through a base trap (NaOH solution) before entering the hood exhaust.

C. Doffing (Removal) Procedure

Most exposure occurs when taking off contaminated PPE.

  • Wash Outer Gloves: While still wearing them, rinse outer gloves with soap/water (if compatible) or wipe with a solvent-dampened cloth to remove gross contamination.

  • Peel Technique: Peel outer gloves off, turning them inside out. Dispose of immediately.

  • Inspect Inner Gloves: Check for tears or colored stains.

  • Remove Face Gear: Handle goggles/glasses by the arms/strap only. Do not touch the lens.

  • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, increasing absorption risk).

Emergency & Disposal Logistics

Spill Management (Solid):

  • Do NOT use a brush/broom (generates dust).

  • Method: Cover spill with wet paper towels (water or PEG-400) to dampen. Scoop up the slurry into a wide-mouth jar.

  • Decontamination: Wipe surface with 10% Sodium Carbonate solution (neutralizes potential acidic hydrolysis products).

Waste Disposal:

  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with non-halogenated solvents if your facility incinerates waste (high fluorine content requires specific scrubbers at the incineration plant to prevent HF release).

  • Labeling: Explicitly mark "Contains Organic Fluorine" on the waste tag.

Workflow Visualization

Workflow_Safety cluster_0 Zone 1: Prep (Dry) cluster_1 Zone 2: Synthesis (Wet) cluster_2 Zone 3: Disposal Weigh Weighing (Anti-static) React Reaction (Closed System) Weigh->React Dissolve Quench Quench (Exotherm Control) React->Quench Complete Waste Halogenated Waste Stream React->Waste Raffinate Quench->React Org. Layer (Workup) Quench->Waste Aq. Layer

Figure 2: Operational workflow emphasizing the segregation of waste streams and containment zones.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-Bromo-3-chloro-7,8-difluoroquinoline (Generic Quinoline Class).Link

  • Fisher Scientific. (2023). GHS Classification for Halogenated Quinolines.Link

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Fluoroquinolone Scaffolds.Link

  • Zellers, E. T., et al. (1996). Permeation of glove materials by organic solvents.[2] American Industrial Hygiene Association Journal. (Provides basis for glove selection against halogenated solvents).[2][3] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.